KRC-108

Catalog No.
S548038
CAS No.
M.F
C20H20N6O
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRC-108

Product Name

KRC-108

IUPAC Name

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23)

InChI Key

NLOGXCAMKYLWJP-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

solubility

Soluble in DMSO, not in water

Synonyms

KRC108; KRC 108; KRC-108

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

The exact mass of the compound 3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine is 360.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Evidence and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

To evaluate KRC-108, researchers employed standard biochemical and cell-based assays. The key methodologies are summarized below.

Assay Type Protocol Summary Key Findings
In Vitro Kinase Assay [1] Used HTRF KinEASE-TK kit with recombinant TrkA kinase domain, TK-substrate biotin, and ATP. Reaction in HEPES buffer with MgCl₂, DTT. Measured TR-FRET signal. This compound directly inhibited TrkA kinase activity in a dose-dependent manner, with IC₅₀ calculated via nonlinear regression.
Cell Viability Assay (GI₅₀) [1] [2] Cells plated in 96-well plates, treated with serial dilutions of this compound for 72 hours. Viability measured with tetrazolium-based EZ-Cytox kit; absorbance read at 490nm. GI₅₀ values ranged from 0.01 to 4.22 µM across various cancer cell lines; ~220 nM in KM12C colon cancer cells [1] [3].
Immunoblot Analysis [1] [2] Cells lysed in SDS lysis buffer. Proteins resolved by SDS-PAGE, transferred to PVDF membrane, blocked with milk. Incubated with primary antibodies (e.g., p-Met, p-Trk, p-Akt, p-ERK, E-cadherin) and HRP-conjugated secondary antibodies. Detected by chemiluminescence. Suppressed phosphorylation of TrkA and downstream effectors (Akt, PLCγ, ERK); Increased c-Met and E-cadherin in resistant cells [1] [2].
In Vivo Xenograft Models [1] [3] Athymic BALB/c nu/nu mice implanted with cancer cells (e.g., KM12C, HT29). Treated with this compound; tumor growth measured. Exhibited dose-dependent anti-tumor activity in multiple xenograft models [1] [3].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the primary signaling pathway affected by this compound in TrkA fusion-positive cancer cells.

G NTRK1_Fusion NTRK1 Fusion Gene TrkA_Fusion_Protein Constitutively Active TrkA Fusion Protein NTRK1_Fusion->TrkA_Fusion_Protein Downstream_Signaling Downstream Signaling (PI3K/Akt, RAS/ERK, PLCγ) TrkA_Fusion_Protein->Downstream_Signaling Cellular_Effects Cellular Outcomes (Proliferation, Survival) Downstream_Signaling->Cellular_Effects KRC_108 This compound Inhibition KRC_108->TrkA_Fusion_Protein Inhibits

This compound inhibits the constitutively active TrkA fusion protein, blocking downstream pro-survival pathways.

Insights for Drug Development Professionals

  • Polypharmacology Opportunity: this compound's multi-kinase profile (c-Met, TrkA, Flt3, Ron) may be advantageous for treating tumors with co-dependencies or overcoming bypass resistance mechanisms [3] [4].
  • Resistance Considerations: Studies show that resistance can emerge through c-Met protein overexpression and phosphorylation, accompanied by an epithelial transition mediated by E-cadherin upregulation and interaction with c-Met [2] [5]. This suggests that combination therapies targeting multiple pathways may be needed to overcome resistance.
  • Differentiation from Clinical TRK Inhibitors: this compound represents a distinct chemical scaffold compared to FDA-approved first-generation TRK inhibitors (larotrectinib, entrectinib) and second-generation agents (selitrectinib, repotrectinib) designed to overcome on-target resistance mutations [1] [6]. This diversity is valuable for addressing resistance and adverse effects associated with specific chemical classes.

References

Core Mechanism of Action and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108, a benzoxazole compound, exerts its anti-tumor effects by directly inhibiting the TrkA kinase, which is encoded by the NTRK1 gene. This inhibition is crucial in cancers with NTRK1 gene fusions, where the resulting TrkA fusion protein is constitutively active, driving uncontrolled tumor growth [1] [2].

The table below summarizes the primary findings on its mechanism and cellular effects:

Aspect Description
Direct Target Tropomyosin receptor kinase A (TrkA) [1]
Key Molecular Effect Suppresses phosphorylation of TrkA downstream signaling molecules (Akt, PLCγ, ERK1/2) [1] [2]
Induced Cellular Processes Cell cycle arrest, apoptotic cell death, and autophagy [1]
Validated Cancer Model KM12C colon cancer cells (harboring NTRK1 gene fusion) [1]
In Vivo Efficacy Exhibited anti-tumor activity in a KM12C cell xenograft model [1] [3]

This compound is known as a multi-kinase inhibitor. Prior to its characterization as a TrkA inhibitor, it was reported to be a potent inhibitor of c-Met, Flt3, and ALK kinases [1] [4]. Another study also identified it as an inhibitor of Aurora A kinase activity [5].

Quantitative Data Summary

The anti-tumor potency of this compound is demonstrated through the following quantitative data:

Parameter Value Context / Cell Line
TrkA Kinase IC₅₀ Not explicitly stated In vitro kinase assay [1]
Cellular GI₅₀ ~220 nM KM12C colon cancer cells [1]
In Vivo Efficacy Significant tumor growth suppression KM12C xenograft model in mice [1] [3]

Key Experimental Protocols

The evidence for this compound's mechanism is derived from standard pre-clinical experimental methods.

In Vitro Kinase Assay
  • Purpose: To measure direct inhibition of TrkA kinase activity by this compound.
  • Method: A time-resolved fluorescence-based HTRF KinEASE-TK kit was used. The reaction included the TrkA kinase domain, TK-substrate biotin, and ATP. The compound was tested in a 3-fold serial dilution. After adding detection reagents, the TR-FRET signal was measured to calculate the percentage of inhibition and the IC₅₀ value [1].
Cell-Based Viability and Mechanism Assays
  • Cell Line: KM12C human colon cancer cells (known to harbor an NTRK1 gene fusion) [1].
  • Viability Assay: Cells were treated with this compound for 72 hours, and cell viability was assessed using a tetrazolium-based (EZ-Cytox) assay. The 50% growth inhibition (GI₅₀) value was calculated from the dose-response curve [1].
  • Immunoblot Analysis: To investigate the effect on downstream signaling, KM12C cells were treated with this compound, lysed, and analyzed by Western blot. The blots were probed with antibodies against phosphorylated forms of Akt, PLCγ, and ERK1/2 to confirm the suppression of TrkA signaling pathways [1].

Experimental Workflow

The following diagram illustrates the logical flow of key experiments used to characterize this compound:

workflow start Start: Characterization of this compound in_vitro In Vitro Kinase Assay start->in_vitro cell_viability Cell Viability Assay (KM12C Cells) start->cell_viability mech_studies Mechanism Studies start->mech_studies in_vivo In Vivo Xenograft Model start->in_vivo result1 Result: Confirms direct inhibition of TrkA kinase in_vitro->result1 result2 Result: Determines GI₅₀ value cell_viability->result2 result3 Result: Confirms inhibition of p-Akt, p-PLCγ, p-ERK; Induces apoptosis & autophagy mech_studies->result3 result4 Result: Demonstrates anti-tumor efficacy in vivo in_vivo->result4

Interpretation and Research Context

  • Promising Multi-Target Profile: The ability of this compound to inhibit TrkA, along with other kinases like c-Met and Aurora A, suggests potential for targeting multiple oncogenic pathways, which could be advantageous in treating heterogeneous tumors or overcoming resistance [1] [4] [5].
  • Addressing Resistance: The development of TrkA inhibitors like this compound is part of a broader effort to create next-generation therapies that can overcome resistance mutations (e.g., solvent-front mutations like G595R) that emerge against first-generation TRK inhibitors like larotrectinib and entrectinib [1] [6]. While this compound itself is not specifically described as a next-generation inhibitor in the provided results, this is the competitive landscape it enters.

References

KRC-108 benzoxazole aminopyridine compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Primary Targets

KRC-108 is a synthetically designed small molecule with a core structure consisting of an aminopyridine scaffold substituted with a benzoxazole group [1] [2]. This specific chemical architecture places it within a class of compounds known to interact with the ATP-binding pocket of various kinase domains, thereby inhibiting their enzymatic activity. The compound was initially discovered during efforts to develop orally active c-Met kinase inhibitors but was subsequently found to possess broader polypharmacological properties [2].

This compound functions primarily as a multi-kinase inhibitor, demonstrating potent activity against a specific panel of receptor tyrosine kinases. Initial kinase profiling identified its key targets as c-Met, Ron, Flt3, and TrkA [1] [2]. Notably, this compound exhibits even greater potency against certain oncogenic mutant forms of c-Met (M1250T and Y1230D) compared to the wild-type kinase [2]. Subsequent research has expanded its known target spectrum to include Aurora A kinase [3] [4] and ALK [5], positioning it as a promising multi-targeted therapeutic agent for various cancer types.

Mechanisms of Action and Signaling Pathway Inhibition

Inhibition of TrkA Signaling in Colon Cancer

This compound demonstrates a potent inhibitory effect on Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene. Chromosomal rearrangements involving NTRK1 result in constitutively active TrkA fusion proteins, which act as oncogenic drivers in various cancers, including colon cancer [5] [6]. In KM12C colon cancer cells harboring NTRK1 gene fusion, this compound treatment resulted in:

  • Suppression of downstream signaling through key pathways including Akt, phospholipase Cγ (PLCγ), and ERK1/2 [5] [6]
  • Induction of multiple cell death mechanisms including apoptosis, cell cycle arrest, and autophagy [5]
  • Significant anti-tumor activity in KM12C xenograft models, demonstrating its potential in vivo efficacy [5]

The following diagram illustrates the TrkA signaling pathway and this compound's mechanism of inhibition:

G NGF NGF TrkA TrkA NGF->TrkA Binding PLCg PLCg TrkA->PLCg Phosphorylation PI3K PI3K TrkA->PI3K Phosphorylation Fusion Fusion Fusion->TrkA Constitutive Activation KRC108 KRC108 KRC108->TrkA Inhibits ERK ERK PLCg->ERK Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation

This compound inhibits both ligand-dependent and fusion-driven TrkA activation, suppressing downstream survival and proliferation signals.

Aurora A Kinase Inhibition and Mitotic Disruption

In colorectal cancer cells (HT-29), this compound directly inhibits Aurora A kinase activity, leading to profound disruption of mitotic processes [3] [4]. Aurora A is a serine/threonine kinase that plays crucial roles in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and chromosomal alignment. The inhibition mechanism involves:

  • Prevention of autophosphorylation at Thr288 in the activation loop of Aurora A, which is essential for its full activation [3]
  • Downregulation of cyclin B1 and CDC2 expression, key regulators of G2/M phase transition [3] [4]
  • Induction of G2/M cell cycle arrest and subsequent apoptosis through mitochondrial dysfunction [3]
  • Inhibition of cancer cell migration, suggesting potential anti-metastatic properties [4]

The following diagram illustrates how this compound disrupts the mitotic process through Aurora A inhibition:

G KRC108 KRC108 AuroraA AuroraA KRC108->AuroraA Inhibits Thr288 Thr288 AuroraA->Thr288 Autophosphorylation CyclinB1 CyclinB1 AuroraA->CyclinB1 Regulates CDC2 CDC2 AuroraA->CDC2 Regulates Spindle Spindle Thr288->Spindle Forms Bipolar G2Arrest G2Arrest CyclinB1->G2Arrest Decreased CDC2->G2Arrest Decreased Apoptosis Apoptosis G2Arrest->Apoptosis

This compound-mediated Aurora A inhibition disrupts mitotic progression through multiple mechanisms, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Profiling and Anti-Proliferative Activity

Kinase Inhibition Profile

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Inhibitory Activity Biological Context Citation
TrkA Direct inhibition in kinase assays KM12C colon cancer cells with NTRK1 fusion [5] [6]
Aurora A Inhibition of autophosphorylation at Thr288 HT-29 colorectal cancer cells [3] [4]
c-Met Potent inhibition; stronger against mutant forms (M1250T, Y1230D) Multiple cancer cell lines [1] [2]
Ron Potent multi-kinase inhibition Broad anti-tumor activity [1] [2]
Flt3 Potent multi-kinase inhibition Broad anti-tumor activity [1] [2]
ALK Inhibitory activity reported Multi-kinase targeting profile [5]
Anti-Proliferative Activity Across Cancer Cell Lines

Table 2: Anti-Proliferative Activity (GI₅₀) of this compound

Cancer Cell Line Cancer Type GI₅₀ Value (μM) Molecular Context Citation
Panel of various lines Multiple cancer types 0.01 - 4.22 Broad anti-proliferative activity [1] [2]
HT-29 Colorectal cancer Cytotoxicity demonstrated Aurora A inhibition; G2/M arrest [3] [4]
KM12C Colon cancer Growth suppression NTRK1 gene fusion; TrkA inhibition [5] [6]

Experimental Protocols and Methodologies

In Vitro Kinase Activity Assay (TR-FRET)

The time-resolved fluorescence resonance energy transfer (TR-FRET) method provides a robust platform for quantifying this compound's inhibitory activity against various kinase targets [3] [5].

Procedure:

  • Reaction Setup: Prepare kinase reaction mixture containing:

    • 0.1 μM TK-substrate biotin
    • 500 μM ATP (or optimized concentration for specific kinases)
    • 1 ng of recombinant kinase domain (TrkA, Aurora A, or other targets)
    • 3-fold serial dilutions of this compound in kinase reaction buffer (50 mM HEPES [pH 7.0], 5 mM MgCl₂, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA, 0.02% NaN₃) [5]
  • Incubation: Allow the kinase reaction to proceed for appropriate time (typically 60 minutes) at room temperature.

  • Detection: Add detection reagents including EDTA to stop reaction, streptavidin-XL665, and anti-phosphosubstrate antibody conjugated with europium cryptate.

  • Measurement: Read TR-FRET signal using a multilabel plate reader (e.g., Victor X5) at 615 nm and 665 nm.

  • Data Analysis: Calculate inhibition percentage and determine IC₅₀ values by nonlinear regression using GraphPad Prism software [5].

Technical Notes:

  • Optimal enzyme, ATP, and substrate concentrations should be established for each kinase target [7]
  • DMSO concentration should be normalized across all dose points (typically ≤1%)
  • Each assay should include appropriate controls (no enzyme, no inhibitor, etc.)
Cell Viability and Proliferation Assays

The anti-proliferative effects of this compound have been extensively evaluated using tetrazolium-based viability assays across multiple cancer cell lines [3] [5].

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at optimized densities:

    • 2,000 cells/well for KM12C cells [5]
    • 10,000 cells/well for HEL92.1.7 cells [7]
  • Compound Treatment: Incubate cells with 3-fold serial dilutions of this compound for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: Add tetrazolium-based EZ-Cytox reagent and incubate for additional 2-4 hours.

  • Absorbance Reading: Measure absorbance at appropriate wavelength (typically 450-490 nm) using a multilabel plate reader.

  • GI₅₀ Calculation: Determine 50% growth inhibition values using nonlinear regression analysis in GraphPad Prism software [5].

Cell Cycle and Apoptosis Analysis

Flow cytometry-based methods provide insights into this compound's mechanisms of action through cell cycle disruption and apoptosis induction [3] [7].

Cell Cycle Analysis Protocol:

  • Treatment: Expose cells (e.g., HT-29, HEL92.1.7) to varying concentrations of this compound for 24-48 hours.

  • Fixation: Harvest cells and fix with 4% formalin or 70% ethanol.

  • Staining: Treat with RNase A (4 mg/ml) and stain DNA with propidium iodide (PI).

  • Analysis: Analyze cell cycle distribution using flow cytometer (e.g., BD Accuri C6) and appropriate software [7].

Apoptosis Detection Protocol:

  • Staining: After this compound treatment, stain cells with Alexa Fluor 488 Annexin V and PI using commercial apoptosis detection kit.

  • Analysis: Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations by flow cytometry [7].

Therapeutic Potential and Future Directions

This compound has demonstrated significant in vivo anti-tumor efficacy in multiple xenograft models, supporting its potential as a therapeutic agent. In HT29 colorectal cancer and NCI-H441 lung cancer xenograft models in athymic BALB/c nu/nu mice, this compound effectively inhibited tumor growth after oral administration [1]. Furthermore, in KM12C colon cancer xenograft models, this compound exhibited anti-tumor activity, reinforcing its potential for treating Trk fusion-positive cancers [5].

The multi-kinase inhibitory profile of this compound presents both opportunities and challenges for therapeutic development. Simultaneous targeting of multiple oncogenic kinases (TrkA, Aurora A, c-Met, Flt3) could enhance efficacy across diverse cancer types and potentially overcome compensatory signaling mechanisms that often limit single-target agents [1] [2]. However, this polypharmacology necessitates careful assessment of potential on-target toxicities associated with each inhibited kinase.

Future development of this compound should focus on:

  • Biomarker identification to select patient populations most likely to respond
  • Combination strategies with conventional chemotherapeutics or other targeted agents
  • Addressing resistance mechanisms through structural optimization
  • Comprehensive safety profiling to establish therapeutic windows

References

KRC-108 Molecular Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target Primary Role & Relevance In Vitro Kinase Activity (IC₅₀) Cellular Anti-Proliferative Activity (GI₅₀) In Vivo Evidence
c-Met Receptor Tyrosine Kinase (RTK); implicated in tumor growth, invasion, and metastasis [1] [2] [3]. Potent inhibitor; more effective against oncogenic mutants (M1250T, Y1230D) than wild-type [1]. GI₅₀ range: 0.01 to 4.22 µM across various cancer cell lines [1]. Suppressed tumor growth in HT29 colorectal and NCI-H441 lung cancer xenograft models [1].
TrkA Tropomyosin receptor kinase A; NTRK gene fusions are oncogenic drivers in multiple cancers [4]. Direct inhibition demonstrated in HTRF kinase assays [4]. GI₅₀ of 220 nM in KM12C colon cancer cells (harbors NTRK1 gene fusion) [4]. Exhibited anti-tumor activity in a KM12C colon cancer xenograft model [4].
Flt3 Receptor tyrosine kinase; important in hematologic malignancies like acute myeloid leukemia [1]. Potent inhibitor in kinase panel assays [1]. Data specifically from leukemic cell lines not available in search results; general GI₅₀ range applies [1]. In vivo data for Flt3-specific context not available in search results.
Ron Receptor tyrosine kinase; related to c-Met; involved in invasive growth [1]. Potent inhibitor in kinase panel assays [1]. General GI₅₀ range of 0.01 to 4.22 µM applies [1]. In vivo data for Ron-specific context not available in search results.

Detailed Experimental Protocols

The key findings on KRC-108 are based on standardized, robust experimental methods.

In Vitro Kinase Assay
  • Purpose: To measure direct inhibition of kinase enzyme activity [4] [1].
  • Method: A Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK kit was used. The assay measures the transfer of a phosphate group from ATP to a biotinylated substrate peptide by the recombinant kinase domain [4].
  • Procedure:
    • A kinase reaction mixture is prepared containing the recombinant kinase (e.g., TrkA), ATP, the substrate peptide, and serially diluted this compound [4].
    • After the reaction, detection reagents are added. These include a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor) [4].
    • Upon excitation, a FRET signal occurs only if the phosphorylated substrate is bound by both reagents. Inhibition of kinase activity reduces this signal [4].
    • The TR-FRET signal is measured, and dose-response curves are generated to calculate the IC₅₀ value [4].
Cell-Based Anti-Proliferation Assay
  • Purpose: To determine the compound's potency in inhibiting cancer cell growth [4] [1].
  • Method: A tetrazolium-based (EZ-Cytox) cell viability assay [4].
  • Procedure:
    • Cancer cells (e.g., KM12C for TrkA) are plated in 96-well plates and allowed to adhere [4].
    • Cells are treated with a range of this compound concentrations for 72 hours [4].
    • A tetrazolium salt solution is added and incubated for several hours. Metabolically active cells convert this salt into a formazan dye, changing the solution's color [4].
    • The absorbance is measured spectrophotometrically. The GI₅₀ value (the concentration that causes 50% growth inhibition) is calculated by nonlinear regression analysis [4].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the core signaling pathways disrupted by this compound and the consequent biological outcomes.

G HGF HGF c_Met c-Met HGF->c_Met NGF NGF TrkA TrkA NGF->TrkA Ligands Other Ligands Other_Kinases Flt3, Ron, etc. Ligands->Other_Kinases Akt Akt Pathway c_Met->Akt MAPK ERK1/2 Pathway c_Met->MAPK PLCg PLCγ Pathway c_Met->PLCg STAT3 STAT3 Pathway c_Met->STAT3 TrkA->Akt TrkA->MAPK TrkA->PLCg Other_Kinases->Akt Other_Kinases->MAPK Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival Cycle Cell Cycle Progression MAPK->Cycle Motility Cell Motility & Invasion PLCg->Motility STAT3->Survival Apoptosis Apoptosis Survival->Apoptosis Cell_Arrest Cell Cycle Arrest Cycle->Cell_Arrest Tumor_Growth Inhibited Tumor Growth Motility->Tumor_Growth Apoptosis->Tumor_Growth Cell_Arrest->Tumor_Growth KRC108 This compound KRC108->c_Met Inhibits KRC108->TrkA Inhibits KRC108->Other_Kinases Inhibits

This compound inhibits multiple kinases, blocking downstream survival and growth signals.

Insights on Drug Resistance

Research indicates that cancer cells can develop resistance to targeted therapies like this compound. Studies on gastric cancer cells (MKN-45) with acquired resistance to this compound revealed a distinct adaptive mechanism [2].

  • Observations: Resistant clones showed increased expression and phosphorylation of c-Met, suggesting the cancer cells amplify the target to overcome inhibition [2].
  • Morphological Shift: The resistant cells underwent a shift from a rounded morphology to a more epithelial-like phenotype, accompanied by increased E-cadherin expression [2].
  • Novel Mechanism: Immunoprecipitation experiments demonstrated a physical interaction between E-cadherin and c-Met in resistant cells, a phenomenon also observed in human gastric carcinoma tissue samples. This suggests that recruiting E-cadherin may be a mechanism to sustain c-Met signaling despite the presence of the inhibitor [2].

Conclusion for Research Applications

However, the documented resistance mechanism highlights a potential limitation of sustained c-Met inhibition and underscores the need for combination treatment strategies in future drug development efforts [2].

References

KRC-108 scientific overview and discovery

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108 Overview and Discovery

This compound is a small molecule kinase inhibitor originating from efforts to discover orally active c-Met kinase inhibitors [1] [2]. It features an aminopyridine structure substituted with a benzoxazole group [1]. The compound was first reported in a 2012 publication, where it was evaluated as an anti-cancer agent in vitro and in vivo [1] [2].

Kinase Inhibition Profile and Potency

This compound is characterized as a multi-kinase inhibitor. Initial kinase panel assays identified it as a potent inhibitor of several receptor tyrosine kinases [1] [3].

Kinase Target Inhibitory Activity Noted
c-Met (wild-type) Potent inhibitor [1] [2]
c-Met (M1250T & Y1230D mutants) Stronger inhibition than wild-type [1] [2]
Ron Potent inhibitor [1] [2]
Flt3 Potent inhibitor [1] [2]
TrkA (Tropomyosin receptor kinase A) Potent inhibitor [1] [3]
ALK (Anaplastic lymphoma kinase) Previously reported as a target [3]

Anti-Proliferative Activity (In Vitro)

The anti-proliferative activity of this compound was measured by cytotoxicity assays across a panel of cancer cell lines. The GI₅₀ values (concentration for 50% growth inhibition) demonstrate its potency [1] [2].

Cell Line / Model System Tumor Type / Context Reported GI₅₀ / Effect
Panel of Cancer Cell Lines Various GI₅₀ range: 0.01 μM to 4.22 μM [1] [2]
KM12C Cells Colon cancer (NTRK1 gene fusion-positive) GI₅₀: 220 nM [3]
MKN-45 Parental Cells Gastric cancer Sensitive [4]
MKN-45 this compound-Resistant Clones Gastric cancer (resistance model) Can proliferate in 1 μM this compound [4]

In Vivo Efficacy

This compound has demonstrated efficacy in human tumor xenograft models in mice [1] [3].

Xenograft Model Cancer Type Reported Outcome
HT29 Colorectal cancer Inhibition of tumor growth [1] [2]
NCI-H441 Lung cancer Inhibition of tumor growth [1] [2]
KM12C Colon cancer (TrkA fusion-positive) Anti-tumor activity [3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting key kinase signaling pathways that drive tumor cell proliferation and survival.

G KRC108 This compound TrkA TrkA Fusion Protein KRC108->TrkA Inhibits cMet c-Met Receptor KRC108->cMet Inhibits Downstream Downstream Signaling (Akt, PLCγ, ERK1/2) TrkA->Downstream Phosphorylation cMet->Downstream Phosphorylation CellularEffects Cell Cycle Arrest Apoptotic Cell Death Autophagy Downstream->CellularEffects Suppresses

This compound inhibits TrkA and c-Met, suppressing downstream pro-survival signaling [3] [4].

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

In Vitro Kinase Activity Assay (HTRF)

This protocol is based on the method used to evaluate TrkA kinase inhibition [3].

Workflow:

G Step1 1. Prepare Reaction Mix (TrkA kinase, TK-substrate-biotin, ATP) Step2 2. Add Serial Dilutions of this compound in DMSO Step1->Step2 Step3 3. Incubate to Allow Kinase Reaction Step2->Step3 Step4 4. Add Detection Reagents Step3->Step4 Step5 5. Measure TR-FRET Signal (615 nm / 665 nm) Step4->Step5 Step6 6. Calculate IC₅₀ via Nonlinear Regression Step5->Step6

General workflow for HTRF kinase activity assay to determine compound IC₅₀ [3].

  • Kit: HTRF KinEASE-TK kit (Cisbio) [3].
  • Enzyme: Recombinant protein containing the TrkA kinase domain [3].
  • Reaction Conditions:
    • Substrate: 0.1 μM TK-substrate biotin.
    • ATP: 500 μM.
    • TrkA Kinase: 1 ng.
    • Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA, 0.02% NaN₃ [3].
  • Compound Treatment: this compound is serially diluted (3-fold) in DMSO and added to the reaction [3].
  • Detection: After incubation, detection reagents are added, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured [3].
  • Analysis: The dose-response curve is fitted by nonlinear regression to calculate the IC₅₀ value (e.g., using GraphPad Prism) [3].
Cell Viability Assay (Cytotoxicity)

This protocol was used to determine GI₅₀ values across multiple studies [3] [4].

  • Cell Plating: Cells are plated in 96-well plates at a density of 2,000 cells/well and allowed to adhere [3].
  • Compound Treatment: this compound is added in a 10-point, 3-fold serial dilution series (starting concentration typically 10 μM) and incubated for 72 hours [3].
  • Viability Measurement: Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox Cell Viability Assay kit). After incubating with the reagent for ~3 hours, absorbance is measured [3] [4].
  • GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) value is calculated using nonlinear regression analysis in software such as GraphPad Prism [3].

Resistance Mechanisms

Investigations into resistance mechanisms revealed that gastric cancer cells can develop resistance through phenotypic and molecular adaptations [4] [5].

  • Key Findings in this compound-Resistant MKN-45 Gastric Cancer Cells:
    • Upregulation of c-Met: Resistant cells showed increased expression and phosphorylation of c-Met protein [4].
    • Morphological Change: Parental cells with a round, poorly differentiated morphology underwent an epithelial transition, adopting an epithelial-like phenotype [4] [5].
    • Increased E-cadherin: The epithelial transition was consistent with a significant increase in E-cadherin expression [4].
    • Protein Interaction: Immunoprecipitation assays confirmed a novel interaction between E-cadherin and the c-Met protein in resistant cells, suggesting a potential mechanism for sustained survival signaling [4].

Key Takeaways for Researchers

  • Multi-Targeted Profile: this compound's activity against c-Met, TrkA, Ron, and Flt3 suggests potential in multiple cancer types, especially those driven by these kinases, such as tumors with NTRK1 fusions [1] [3].
  • Consider Resistance Early: The observed resistance mechanism involving c-Met upregulation and epithelial transition with E-cadherin involvement highlights a potential challenge for long-term monotherapy and should be considered in drug development strategies [4].
  • Favorable Drug Properties: this compound was noted to have properties favorable for drug development, including its pharmacokinetics, CYP450 inhibition profile, and microsomal stability [3].

References

KRC-108 pharmacokinetics and toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108 at a Glance

This compound is a multi-kinase inhibitor with a benzoxazole chemical structure. The table below summarizes its core characteristics based on the available research:

Property Description
Chemical Class Aminopyridine substituted with benzoxazole [1] [2]
Primary Targets c-Met, TrkA, Ron, Flt3 [1] [2]
Key Anti-tumor Evidence In vitro activity against various cancer cell lines; in vivo efficacy in HT-29 colorectal and NCI-H441 lung cancer xenograft models [1] [2]
Reported Adverse Effects Resistance in gastric cancer cells linked to epithelial transition and increased E-cadherin expression [3]
PK & Toxicity Profile Favorable (based on prior data used for its selection as a development candidate), though specific quantitative data (e.g., half-life, AUC, LD50) is not provided in the available sources [4].

Mechanism of Action and Signaling Pathways

This compound acts as a potent ATP-competitive inhibitor for several kinase targets. Its anti-tumor effects are primarily achieved by inhibiting key signaling pathways that drive cancer cell survival and proliferation [4].

g8 This compound Inhibits Key Oncogenic Signaling Pathways cluster_kinases Kinase Targets cluster_pathways Downstream Pathways cluster_effects Cellular Outcomes This compound This compound TrkA TrkA This compound->TrkA c_Met c_Met This compound->c_Met Flt3 Flt3 This compound->Flt3 Ron Ron This compound->Ron Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy Akt Akt TrkA->Akt ERK ERK TrkA->ERK PLCγ PLCγ TrkA->PLCγ c_Met->Akt c_Met->ERK c_Met->PLCγ Proliferation & Survival (Inhibited) Proliferation & Survival (Inhibited) Akt->Proliferation & Survival (Inhibited) ERK->Proliferation & Survival (Inhibited) PLCγ->Proliferation & Survival (Inhibited)

This compound inhibits multiple kinase targets and downstream signaling.

  • Direct Kinase Inhibition: this compound directly binds to and inhibits the kinase domains of its targets, including c-Met and TrkA, as confirmed by in vitro kinase assays [4] [1]. It is notably more potent against some oncogenic mutant forms of c-Met (M1250T, Y1230D) than the wild-type protein [1].
  • Impact on Downstream Signaling: By inhibiting these receptor tyrosine kinases, this compound suppresses the phosphorylation and activation of key downstream signaling molecules, including Akt, ERK1/2, and PLCγ [4]. This disruption blocks pro-survival and proliferative signals within the cancer cell.
  • Induction of Cell Death: The collective inhibition of these pathways leads to potent anti-tumor effects, including:
    • Cell Cycle Arrest: Halting the progression of the cell cycle [4] [5].
    • Apoptosis: Triggering programmed cell death [4] [5].
    • Autophagy: Inducing a self-degradative cellular process [4].

Experimental Data and Protocols

In Vitro Kinase Activity and Cytotoxicity

The primary method for establishing this compound's potency is through in vitro kinase assays and cell viability tests.

  • In Vitro Kinase Assay (HTRF)
    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase domains.
    • Protocol Summary: A reaction mixture containing the recombinant kinase domain (e.g., TrkA or JAK2), ATP, a biotinylated substrate peptide, and serially diluted this compound is prepared. After incubation, detection reagents are added, and a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. The IC₅₀ is calculated by fitting the dose-response curve with nonlinear regression software [4] [5].
  • Cell Viability Assay (GI₅₀)
    • Purpose: To measure the compound's ability to inhibit the growth of cancer cell lines.
    • Protocol Summary: Cancer cells (e.g., KM12C colon cancer cells or HEL92.1.7 erythroleukemia cells) are plated and treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox). The GI₅₀ value, representing the concentration that causes 50% growth inhibition, is calculated using nonlinear regression [4] [5].

The table below summarizes sample results from these assays for different cellular contexts:

Cell / Kinase Context Assay Type Result Citation
TrkA kinase domain In vitro kinase assay (IC₅₀) Potent inhibition (specific value not listed) [4]
KM12C colon cancer cells (harbors NTRK1 fusion) Cell viability (GI₅₀) 220 nM [4]
HEL92.1.7 erythroleukemia cells (harbors JAK2 V617F) Cell viability (GI₅₀) for KRC-180 (a closely related analog) ~1.5 µM [5]
Panel of cancer cell lines Cell viability (GI₅₀) Ranged from 0.01 to 4.22 µM [1] [2]
In Vivo Efficacy
  • Protocol Summary: Athymic BALB/c nu/nu mice are implanted with human cancer cells (e.g., HT-29 colorectal or NCI-H441 lung cancer) to form xenografts. Mice are then treated with this compound or a vehicle control, and tumor volume is measured over time. Studies have demonstrated that this compound administration significantly inhibits tumor growth in these models [4] [1].

Insights on Toxicity and Resistance

While a systematic toxicity profile is not available, one study provides critical insight into a resistance mechanism that has implications for long-term use.

  • Acquired Resistance and Epithelial Transition: A study generating this compound-resistant clones from MKN-45 gastric cancer cells found that resistance was associated with:
    • Increased c-Met Expression and Phosphorylation: The resistant cells showed higher levels of both total and activated c-Met [3].
    • Morphological Change: Parental cells with a round morphology shifted to an epithelial-like phenotype in resistant clones [3].
    • Upregulation of E-cadherin: This epithelial marker was increased in resistant cells and found to physically interact with the c-Met protein, suggesting a novel mechanism of resistance where cancer cells recruit E-cadherin to sustain c-Met signaling [3].

References

KRC-108 CYP450 inhibition and microsomal stability

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on KRC-108

The identified data for this compound is limited to a single source. The table below summarizes the findings from the search.

Property Reported Finding for this compound Source
CYP450 Inhibition "Favorable properties for drug development" (specific isoforms and IC50 values not provided) [1]
Microsomal Stability "Favorable properties for drug development" (no quantitative clearance or half-life data provided) [1]

Standard Experimental Protocols

Since specific methodologies for this compound were not published, the following are standard, well-accepted experimental protocols in drug discovery for assessing these properties.

CYP450 Inhibition Assay

A common method for evaluating CYP450 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay [1].

G Start Prepare Reaction Mixture A Add TrkA Kinase + TK-substrate-biotin + ATP Start->A B Add this compound (3-fold serial dilution) A->B C Incubate to allow enzymatic reaction B->C D Add Detection Reagents (Streptavidin-XL665 & Anti-pTyr-Eu3+) C->D E Measure TR-FRET Signal D->E F Calculate IC50 via nonlinear regression E->F

Workflow for a TR-FRET-based kinase inhibition assay.

Detailed Protocol [1]:

  • Reaction Mixture: The assay is performed in a 96-well plate. The kinase reaction mixture contains:

    • Recombinant kinase domain of the target (e.g., TrkA).
    • A biotinylated tyrosine kinase substrate peptide (TK-substrate-biotin).
    • ATP (at a concentration of 500 μM).
    • The test compound (this compound), serially diluted in DMSO.
    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).
  • Incubation and Detection: After an incubation period to allow the phosphorylation reaction, detection reagents are added. These typically include:

    • Streptavidin-conjugated XL665: Binds to the biotinylated substrate.
    • Europium (Eu3+)-cryptate-labeled anti-phosphotyrosine antibody: Binds to the phosphorylated product. If the substrate is phosphorylated, the two detection reagents are brought into close proximity, enabling a TR-FRET signal.
  • Data Analysis: The TR-FRET signal is measured at 615 nm and 665 nm. The signal ratio is used to determine the degree of enzyme inhibition. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated using nonlinear regression analysis (e.g., with GraphPad Prism software).

Microsomal Stability Assay

The microsomal stability assay measures the in vitro intrinsic clearance of a compound, typically using liver microsomes [2].

G Step1 Incubate test compound with liver microsomes + NADPH at 37°C Step2 Sample at multiple time points (e.g., 0, 15, 30, 45 min) Step1->Step2 Step3 Terminate reaction with acetonitrile and centrifuge Step2->Step3 Step4 Analyze supernatant via LC-MS/MS Step3->Step4 Step5 Plot % parent compound remaining vs. time Step4->Step5 Step6 Calculate in vitro intrinsic clearance (CLint) Step5->Step6

General workflow for determining metabolic stability in liver microsomes.

Detailed Protocol [2]:

  • Incubation: Liver microsomes (a subcellular fraction containing membrane-bound CYP450 enzymes) are incubated with the test compound at 37°C in the presence of the co-factor NADPH, which initiates the CYP450-mediated metabolic reaction.

  • Sampling and Termination: Samples are removed from the incubation at predetermined time points (e.g., over 45 minutes). The reaction is immediately terminated by adding an organic solvent like acetonitrile, which precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This monitors the disappearance of the parent compound over time.

  • Data Calculation:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.
    • The elimination rate constant ((k)) is determined from the slope of the line.
    • The in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int})) are calculated using the following equations, where (V) is the incubation volume per mg of microsomal protein:
    • (t_{1/2} (min) = \frac{\ln(2)}{k})
    • (CL_{int} (\mu L/min/mg) = V \times \frac{\ln(2)}{t_{1/2}})

Interpretation and Next Steps

The statement that this compound has "favorable" CYP and stability properties suggests it is not a potent, non-specific inhibitor of major CYP enzymes and is not rapidly metabolized in vitro [1]. This is a positive early indicator in drug discovery.

To obtain the specific quantitative data required for a thorough technical guide, I suggest the following:

  • Contact the Authors: Directly reaching out to the corresponding author of the source paper [1] may yield the underlying numerical data.
  • Commercial Screening: Contract research organizations (CROs) like Cyprotex [2] offer standardized and validated testing services for comprehensive CYP450 inhibition profiling (across multiple isoforms like CYP3A4, 2D6, etc.) and microsomal stability, which would generate the missing quantitative data.

References

KRC-108 c-Met Flt3 Ron TrkA multi-kinase activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of KRC-108 Activity

The tables below summarize the key quantitative data from preclinical studies on this compound.

Table 1: Kinase Inhibition Profile and In Vitro Anti-Proliferative Activity

Kinase / Cell Line Assay Metric (GI₅₀ or IC₅₀) Value (μM) Notes / Context
c-Met (Wild Type) IC₅₀ Not specified Potent inhibitor [1]
c-Met (M1250T, Y1230D) IC₅₀ Not specified Stronger inhibition than wild type [1]
Ron IC₅₀ Not specified Potent inhibitor [1]
Flt3 IC₅₀ Not specified Potent inhibitor [1]
TrkA IC₅₀ Not specified Potent inhibitor; confirmed in a 2022 study [2] [3]
Cancer Cell Line Panel GI₅₀ Range 0.01 - 4.22 Broad anti-proliferative activity across various lines [1] [4]
KM12C Colon Cancer Cells GI₅₀ 0.22 Cells harbor NTRK1 gene fusion [2]

Table 2: In Vivo Efficacy and Experimental Methodologies

Category Detail Description
In Vivo Efficacy HT29 Colorectal Cancer Xenograft Significant tumor growth inhibition in mice [1] [4]
NCI-H441 Lung Cancer Xenograft Significant tumor growth inhibition in mice [1] [4]
KM12C Cell Xenograft (TrkA-dependent) Significant tumor growth inhibition in mice [2]
Key Experimental Protocols In Vitro Kinase Assay HTRF KinEASE-TK kit; recombinant TrkA kinase domain [2]
Cell Viability Assay (In Vitro) Tetrazolium-based (EZ-Cytox) assay after 72h compound exposure [2]
Cell-based Mechanism Analysis Immunoblotting for signaling proteins (p-Akt, p-ERK1/2, p-PLCγ) [2]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases and inducing cell death.

  • Multi-Kinase Inhibition: this compound simultaneously targets c-Met, Ron, Flt3, and TrkA, disrupting several pro-cancer signaling pathways that regulate cell proliferation, survival, and migration [1] [2].
  • Effect on TrkA Fusion Protein: In cancers with NTRK1 gene fusions (e.g., KM12C cells), this compound inhibits constitutively active TrkA fusion proteins, suppressing downstream signaling through Akt, PLCγ, and ERK1/2 pathways [2].
  • Induction of Cell Death: Treatment with this compound triggers cell cycle arrest, apoptotic cell death, and autophagy in cancer cells harboring TrkA fusions [2].

The following diagram illustrates the primary signaling pathway targeted by this compound and its cellular consequences.

KRC108Mechanism NGF NGF Ligand TrkA_Fusion TrkA Fusion Protein (e.g., TPM3-NTRK1) NGF->TrkA_Fusion Activates Downstream Downstream Signaling (PI3K/Akt, PLCγ, MAPK/ERK) TrkA_Fusion->Downstream Promotes KRC108 This compound KRC108->TrkA_Fusion Inhibits Kinase Activity Apoptosis Apoptosis & Cell Cycle Arrest KRC108->Apoptosis Induces CellProcess Cell Processes (Proliferation, Survival) Downstream->CellProcess Drives

> this compound inhibits the TrkA fusion protein and its downstream signaling pathways, leading to the suppression of tumor cell proliferation and induction of cell death.

Drug Development Context

This compound represents a promising lead compound in the field of kinase inhibitor therapeutics.

  • Chemical Structure: this compound is an aminopyridine compound substituted with a benzoxazole ring, specifically 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine [2].
  • Therapeutic Potential: As a multi-kinase inhibitor, this compound may be effective against various cancers, particularly those driven by TrkA fusion proteins, a known target in NTRK fusion-positive cancers [2] [3].
  • Favorable Drug Properties: this compound has shown favorable pharmacokinetics, CYP450 inhibition profile, microsomal stability, and acute toxicity data, supporting its potential for further drug development [2].

References

In Vitro Kinase Assay Protocol for KRC-108 on TrkA

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for assessing the inhibitory activity of the benzoxazole compound KRC-108 against Tropomyosin Receptor Kinase A (TrkA), based on a published study [1] [2] [3]. The protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.

Principle

The assay measures the inhibition of TrkA kinase activity by detecting a decrease in phosphorylation of a biotinylated substrate. The readout is a TR-FRET signal, which is inversely proportional to the inhibitor's potency [1].

Materials and Reagents
  • Kinase Assay Kit: HTRF KinEASE-TK kit (Cisbio) [1].
  • Target Kinase: Recombinant protein containing the TrkA kinase domain (available from Invitrogen/Thermo Fisher Scientific) [1].
  • Test Compound: this compound (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine). Prepare a 10 mM stock solution in DMSO and store at -20°C [1].
  • Substrate: TK-substrate biotin [1].
  • Cofactor: ATP [1].
  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM orthovanadate, 0.01% bovine serum albumin (BSA), and 0.02% NaN₃ [1].
  • Equipment: A multilabel plate reader capable of detecting TR-FRET signals (e.g., Victor X5 from PerkinElmer) [1].
Experimental Workflow

The assay procedure can be visualized in the following workflow diagram:

Start Prepare 10 mM this compound in DMSO A Prepare 3-fold serial dilutions of this compound Start->A B Prepare kinase reaction mixture in 96-well plate A->B C Incubate to allow kinase reaction B->C D Add HTRF detection reagents C->D E Measure TR-FRET signal at 615 nm & 665 nm D->E F Calculate IC₅₀ value using nonlinear regression E->F

Step-by-Step Procedure
  • Compound Dilution: Prepare a 3-fold serial dilution of this compound in DMSO to generate a 10-point concentration curve. The study used a starting concentration of 10 µM for the highest dose point. Include a control well with DMSO only (no inhibitor) [1].
  • Reaction Mixture Assembly: In a 96-well plate, combine the following components in kinase reaction buffer for a final reaction volume:
    • TrkA Kinase: 1 ng per well.
    • TK-substrate Biotin: 0.1 µM.
    • ATP: 500 µM.
    • This compound: Add the serial dilutions to respective wells. Ensure the DMSO concentration is equalized (e.g., 1% final concentration) across all wells [1].
  • Kinase Reaction: Incubate the reaction mixture at room temperature for the duration specified by the HTRF KinEASE-TK kit protocol.
  • Signal Detection: After the incubation period, stop the reaction by adding the detection reagents (EDTA-containing buffer and Eu³⁺-cryptate-labeled anti-phospho-substrate antibody) as per the kit instructions. Following a further incubation, measure the TR-FRET signal at 615 nm and 665 nm using a compatible multilabel reader [1].
  • Data Analysis:
    • Calculate the ratio of the emission signals (665 nm / 615 nm).
    • Plot the signal ratio against the logarithm of the this compound concentration.
    • Fit the dose-response curve using nonlinear regression analysis (e.g., with GraphPad Prism software).
    • Determine the half-maximal inhibitory concentration (IC₅₀) value from the fitted curve [1].

Key Experimental Findings for this compound

The following table summarizes the primary results from the study that employed the above protocol and subsequent cell-based assays.

Assay Type Description Key Result Context/Implication
In Vitro Kinase Assay [1] Measurement of TrkA kinase activity inhibition. This compound inhibited TrkA activity in a dose-dependent manner. Confirms this compound is a direct TrkA kinase inhibitor.
Cell Viability Assay (GI₅₀) [1] [4] 72-hour treatment of KM12C colon cancer cells (harboring NTRK1 fusion). GI₅₀ of 220 nM. Demonstrates potent anti-proliferative effect in a TrkA fusion-positive cancer model.
Downstream Signaling [1] [3] Immunoblot analysis of KM12C cells. Suppressed phosphorylation of Akt, PLCγ, and ERK. This compound blocks the primary oncogenic signaling pathways downstream of TrkA.
Mechanism of Cell Death [1] Analysis of this compound-treated KM12C cells. Induced cell cycle arrest, apoptotic cell death, and autophagy. Suggests multiple mechanisms contribute to the anti-tumor effect.
In Vivo Efficacy [1] KM12C cell xenograft model in mice. Exhibited significant anti-tumor activity. Supports the potential of this compound as a therapeutic agent.

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its effects by directly inhibiting TrkA kinase, which is constitutively activated in certain cancers due to NTRK1 gene fusions. The diagram below illustrates the signaling pathway and the points where this compound acts.

NTRK1_Fusion NTRK1 Gene Fusion TrkA_Fusion Constitutively Active TrkA Fusion Protein NTRK1_Fusion->TrkA_Fusion Downstream1 Phosphorylation of Akt, PLCγ, ERK TrkA_Fusion->Downstream1 KRC108 This compound KRC108->TrkA_Fusion Inhibits Downstream2 Cell Proliferation & Survival Downstream1->Downstream2 BiologicalEffect Cell Cycle Arrest Apoptosis, Autophagy Downstream2->BiologicalEffect

Application Notes for Researchers

  • Multi-Kinase Profile: Be aware that this compound is a multi-kinase inhibitor. Prior kinase panel profiling identified it as a potent inhibitor of c-Met, Ron, and Flt3, in addition to TrkA [4] [5]. This property should be considered when interpreting results in complex biological systems.
  • Positive Controls: When establishing this assay, consider including a known TrkA inhibitor as a positive control.
  • Cell-Based Validation: The in vitro kinase data is strongly supported by cell-based assays. For comprehensive analysis, follow up with viability assays using NTRK fusion-positive cell lines and immunoblotting to confirm inhibition of downstream pathway phosphorylation [1].
  • Drug Combination Potential: The study also explored combining this compound with 5-fluorouracil (5-FU) in KM12C cells. The combination was analyzed using the Chou-Talalay method, which could serve as a template for investigating synergistic effects with other chemotherapeutic agents [1].

Conclusion

This protocol provides a reliable method for evaluating the TrkA inhibitory activity of this compound. The summarized data confirms that this compound is a potent TrkA inhibitor with compelling anti-tumor activity in models of Trk fusion-positive cancer, making it a promising candidate for further therapeutic development.

References

Comprehensive Application Notes and Protocols: KRC-108 Cell Viability Assessment in KM12C Colon Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cell Viability Assessment in Colon Cancer Research

Cell viability assays are fundamental tools in cancer research that measure the proportion of living, healthy cells within a population following experimental interventions. These assays provide critical information about cellular health, treatment efficacy, and mechanistic responses to therapeutic agents. In colorectal cancer (CRC) research, particularly using the KM12C cell line model, viability assessment enables researchers to evaluate potential anti-cancer compounds, determine safe dosage ranges, and establish mechanisms of drug action. The KM12C cell line represents a valuable model system as it was established from a primary colorectal carcinoma classified as Dukes' stage and serves as the parental line for highly metastatic sublines (KM12SM and KM12L4A), allowing comparative studies of metastatic progression and drug resistance mechanisms. [1]

Understanding cell viability extends beyond simple live/dead quantification, as cells can exist in various states including senescent, apoptotic, or necrotic, each with distinct functional characteristics. According to the Nomenclature Committee on Cell Death, a cell is considered dead when "the plasma membrane's barrier function is irreversibly lost, the cell forms apoptotic bodies, or the cell is engulfed by professional phagocytes." [2] The Organisation for Economic Co-operation and Development (OECD) has established a standardized classification system for viability methods, categorizing them into: non-invasive cell structure damage, invasive cell structure damage, cell growth, and cellular metabolism. This classification ensures consistency, reliability, and regulatory compliance in scientific research, making it particularly valuable for preclinical drug development. [2]

Cell Viability Assay Selection and Principles

OECD Classification of Viability Assays

The OECD framework provides a standardized approach to categorize cell viability assessment methods, which is essential for regulatory acceptance and data comparability across different laboratories and studies. Within this classification, various methods operate on distinct principles, each with specific advantages and limitations that researchers must consider when designing experiments with KM12C colon cancer cells. [2]

Table: OECD Classification of Cell Viability Assays with Applications to KM12C Colon Cancer Research

OECD Category Example Assays Measurement Principle KM12C Application Context
Non-invasive Cell Structure Damage LDH release, AK release Measures enzymes leaking from damaged cells Detection of membrane integrity loss after drug treatment
Invasive Cell Structure Damage Trypan blue, Propidium iodide, Hoechst stains Dyes enter compromised membranes Distinguishing live/dead cells in population analyses
Cell Growth Clonogenic assays, Population doubling Measures proliferative capacity Long-term self-renewal capability after treatment
Cellular Metabolism MTT, WST, ATP assays Measures metabolic activity Mitochondrial function after oxidative stress
Cell Death Pathways Annexin V, Caspase activation Detects apoptotic markers Mechanism of drug-induced cell death
KM12C Cell Line Characteristics and Considerations

The KM12C cell line possesses specific biological characteristics that influence assay selection and interpretation. Research has demonstrated that compared to its metastatic derivatives (KM12L4A and KM12SM), KM12C cells exhibit lower clonogenicity in soft agar assays, suggesting reduced self-renewal capacity. Additionally, KM12C cells show distinct expression patterns of cancer stem cell markers, with approximately 55% positivity for CD133, compared to nearly universal positivity in metastatic variants. These cells also express lower levels of stemness transcription factors SOX-2, Nanog, and OCT-4, which are essential for maintaining self-renewal capabilities. Interestingly, KM12C cells demonstrate reduced susceptibility to Natural Killer (NK) cell-mediated cytotoxicity compared to their metastatic counterparts, despite lower expression of NKG2D ligands. These biological differences must be considered when selecting and interpreting viability assays for this specific model system. [1]

Detailed Experimental Protocols

Metabolic Activity Assay (MTT Protocol)

The MTT assay measures cellular metabolic activity via the reduction of yellow tetrazolium salts to purple formazan crystals by active mitochondrial dehydrogenases in living cells. This method provides a quantitative assessment of viable cell number following experimental treatments and is widely used for initial drug screening approaches. [3]

Materials Required:

  • KM12C cells (ATCC-derived)
  • McCoy's 5A Medium supplemented with 10% FBS, 2mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • MTT reagent (Thiazolyl Blue Tetrazolium Bromide, Sigma-Aldrich)
  • Dimethyl sulfoxide (DMSO, Sigma-Aldrich)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing KM12C cells and seed at a density of 2.5 × 10³ cells/well in 96-well plates. Include background control wells without cells.
  • Incubation: Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ atmosphere.
  • Treatment Application: Prepare serial dilutions of experimental compounds (e.g., oxaliplatin, β-carotene) in complete medium. Remove culture medium from wells and replace with 200 μL treatment media. Include vehicle controls.
  • Exposure Period: Incubate cells with treatments for 48 hours under standard culture conditions.
  • MTT Application: Carefully remove treatment media and add 200 μL MTT solution (0.5 mg/mL in serum-free medium) to each well.
  • Formazan Formation: Incubate plates for 4 hours at 37°C, protecting from light.
  • Solubilization: Remove MTT solution and add 100 μL DMSO to each well to dissolve formed formazan crystals.
  • Absorbance Measurement: Gently agitate plates and measure absorbance at 570 nm using a microplate reader, with reference wavelength of 630 nm.
  • Data Calculation: Calculate percentage viability relative to vehicle-treated controls after background subtraction. [3]
Clonogenic Survival Assay

The clonogenic assay measures the ability of single cells to form colonies following treatment, providing information about long-term reproductive viability and self-renewal capacity. This method is particularly relevant for assessing effects on cancer stem cells within the KM12C population. [1] [3]

Materials Required:

  • KM12C and KM12C/OXA (oxaliplatin-resistant variant) cells
  • 6-well tissue culture plates
  • Agar (Sigma-Aldrich)
  • Crystal violet staining solution
  • Complete culture medium

Procedure:

  • Base Agar Layer: Prepare 0.5% agar in complete medium and add 1.5 mL to each well of 6-well plates. Allow to solidify at room temperature.
  • Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions.
  • Top Agar Layer: Mix 300 cells with 0.35% agar in complete medium (maintained at 40°C) and overlay 1.5 mL onto base layer.
  • Treatment Application: After top layer solidification, carefully add 1 mL complete medium containing desired drug concentrations.
  • Incubation Period: Culture plates for 10-14 days at 37°C in 5% CO₂, adding fresh medium with treatments twice weekly.
  • Colony Counting: Fix colonies with 70% ethanol and stain with 0.005% crystal violet. Count colonies >100 μm diameter using an inverted microscope equipped with image analysis software.
  • Analysis: Calculate colony forming efficiency as (colonies counted / cells seeded) × 100%. Normalize to vehicle control to determine relative survival. [1] [3]
Flow Cytometry-Based Viability Assessment

Multiparameter flow cytometry enables simultaneous assessment of viability with other cellular characteristics, including apoptosis markers, cell cycle status, and stem cell marker expression.

Materials Required:

  • Propidium iodide (PI) or 7-AAD viability dye
  • Annexin V-FITC conjugate
  • Antibodies for surface markers (CD133, CD44, EpCAM)
  • Flow cytometry staining buffer (PBS + 2% FBS)
  • BD FACS Calibur or similar flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating KM12C cells following treatment.
  • Washing: Pellet cells at 300 × g for 5 minutes and wash twice with cold PBS.
  • Viability Staining: Resuspend cells in staining buffer containing PI (1 μg/mL) and incubate for 5 minutes at room temperature, protected from light.
  • Annexin V Staining: For apoptosis detection, add Annexin V-FITC and incubate for 15 minutes in binding buffer.
  • Surface Marker Staining: For cancer stem cell analysis, incubate cells with antibodies against CD133-PE, CD44-FITC, and EpCAM-PerCP Cy5.5 for 30 minutes at 4°C.
  • Analysis: Acquire data on flow cytometer within 1 hour, using appropriate compensation controls. Analyze viability in specific subpopulations using sequential gating strategies. [1]

Table: Comparison of Cell Viability Assay Methodologies for KM12C Cells

Parameter MTT Assay Clonogenic Assay Flow Cytometry
Endpoint Measured Metabolic activity Reproductive capacity Membrane integrity/Marker expression
Time Required 2-3 days 10-14 days 1 day
Throughput High Low Medium
Cost Low Medium High
Information Depth Population average Functional capacity Single-cell multiparameter
Key Limitations Indirect measure, metabolic interference Labor-intensive, subjective counting Requires specialized equipment
KM12C Specific Insights Detects metabolic shifts Measures stem-like cell activity Identifies subpopulations

KM12C-Specific Experimental Considerations

Metabolic and Signaling Pathway Considerations

KM12C cells exhibit particular signaling pathway activities that influence viability assay results and interpretation. As a primary colon cancer cell line, KM12C possesses characteristic KRAS signaling patterns relevant to colorectal cancer pathophysiology. In normal colon epithelium, KRAS is the predominant RAS isoform expressed (~88%), and it signals through multiple effector pathways including Raf-MAPK, PI3K, and RalGDS. These pathways regulate fundamental processes such as ISC proliferation, self-renewal, and differentiation. When designing viability experiments, researchers should consider that KM12C cells may contain wild-type or mutant KRAS, which significantly influences pathway activation and drug responses. [4]

The JAK/STAT signaling pathway has emerged as particularly relevant in colon cancer viability assessments. Studies combining oxaliplatin with β-carotene demonstrated that this combination upregulated apoptosis and suppressed stem cell-related JAK/STAT signaling in CRC models. This pathway regulation contributed to enhanced cytotoxicity and reduction of cancer stemness characteristics. When treating KM12C cells with therapeutic agents, monitoring JAK/STAT activity can provide mechanistic insights beyond simple viability measurements. [3]

Cancer Stemness and Drug Resistance Assessment

The KM12C model offers unique opportunities for studying cancer stem cell dynamics and drug resistance mechanisms. Research comparing KM12C with its metastatic derivatives revealed important differences in stemness characteristics. While KM12C cells show lower baseline expression of stemness markers compared to metastatic variants, they still contain subpopulations with stem-like properties that can be quantified through specific assays. [1]

For drug resistance studies, establishing oxaliplatin-resistant KM12C sublines (KM12C/OXA) through gradual exposure to increasing oxaliplatin concentrations (0.5 μM to 5 μM over 4 weeks) enables investigation of resistance mechanisms. These resistant cells demonstrate altered viability responses and typically show upregulated JAK/STAT signaling, enhanced clonogenic potential, and reduced apoptotic sensitivity. Combining conventional cytotoxics with stemness-targeting agents like β-carotene has demonstrated potential in overcoming this resistance, highlighting the importance of assessing multiple viability parameters beyond simple metabolic activity. [3]

NK Cell-Mediated Cytotoxicity Applications

KM12C cells exhibit distinct immune susceptibility profiles that enable specialized viability applications. Compared to their metastatic counterparts (KM12L4A and KM12SM), KM12C cells demonstrate reduced susceptibility to Natural Killer cell-mediated cytotoxicity despite lower expression of NKG2D ligands. This characteristic makes them valuable for studying immune evasion mechanisms in primary colorectal cancers. [1]

NK Cytotoxicity Protocol:

  • Effector Cell Preparation: Maintain NK-92 cells in α-MEM with 12.5% FBS, 12.5% horse serum, and 400 U/mL recombinant human IL-2.
  • Target Cell Preparation: Label KM12C cells with calcein-AM or similar fluorescent dye.
  • Co-culture Setup: Mix effector and target cells at varying ratios (0:1, 0.1:1, 1:1, 5:1, 10:1) in round-bottom 96-well plates.
  • Incubation: Centrifuge plates briefly (100 × g, 2 minutes) to initiate cell contact and incubate 4 hours at 37°C.
  • Viability Measurement: Collect supernatants and measure fluorescence release (ex/em 485/535 nm).
  • Calculation: Determine specific lysis using formula: (Experimental - Spontaneous Release) / (Maximum - Spontaneous Release) × 100. [1]

Data Analysis and Interpretation

Normalization and Quantification Methods

Proper data analysis is crucial for accurate interpretation of KM12C viability results. Different assay types require specific normalization approaches to account for experimental variables and generate meaningful comparisons between treatment conditions.

For metabolic assays like MTT, data should be normalized to vehicle-treated controls to calculate percentage viability. Dose-response curves can be generated by plotting percentage viability against log-transformed drug concentrations, from which IC₅₀ values can be calculated using four-parameter logistic nonlinear regression. For KM12C cells treated with oxaliplatin and β-carotene, reported IC₅₀ values are approximately 1.566 μM for oxaliplatin and 32.51 μM for β-carotene as single agents, with combination treatments typically showing enhanced potency. [3]

Clonogenic assay data should be expressed as colony forming efficiency (CFE), calculated as (number of colonies counted / number of cells seeded) × 100%. Treatment effects are then presented as relative CFE compared to control. In KM12C cells, baseline CFE values are typically lower than metastatic variants, with approximately 2-3% of seeded cells forming colonies under standard conditions. Treatments that target cancer stem cells, such as β-carotene combined with oxaliplatin, may demonstrate more pronounced effects in clonogenic assays compared to metabolic viability tests, reflecting their impact on self-renewal capacity. [1] [3]

Statistical Analysis and Experimental Design

Power analysis should be conducted prior to experimentation to determine appropriate sample sizes, particularly when expecting small effect sizes. For KM12C studies comparing parental and metastatic variants, researchers should account for inherent biological variability in stemness characteristics and metabolic profiles between these lines. Additionally, when conducting long-term assays like clonogenic studies, appropriate controls must be included to account for potential changes in media composition, growth factor depletion, and environmental variations. [1]

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions

Several technical challenges may arise when performing viability assays with KM12C cells. For MTT assays, excessive background signal or high variability can result from incomplete dissolution of formazan crystals, which can be addressed by ensuring adequate DMSO volume and thorough mixing. Precipitation in media or uneven crystal formation may indicate bacterial contamination or serum batch variability, respectively. [3]

In clonogenic assays, common issues include poor colony formation despite adequate cell viability, which may stem from excessive cell handling, agar overheating during preparation, or insufficient nutrient supply during extended culture. Optimization may require adjusting agar temperature (<40°C), reducing disturbance during medium changes, and ensuring adequate gas exchange. For KM12C cells specifically, colony formation may be inherently lower than metastatic variants, requiring adjustment of seeding densities or culture duration. [1]

Flow cytometry viability assessment may be compromised by autofluorescence, particularly when using KM12C cells with high intrinsic fluorescence. This can be addressed through proper compensation controls and including fluorescence-minus-one (FMO) controls. Additionally, time between staining and analysis should be minimized to prevent dye leakage or internalization, particularly when using membrane-impermeant dyes like propidium iodide. [2]

KM12C-Specific Optimization Guidelines

The KM12C cell line requires specific optimization considerations distinct from other colorectal cancer models. Due to its origin from a primary tumor, KM12C cells exhibit slower growth kinetics compared to many established CRC lines, requiring adjustment of assay timelines. Researchers should confirm optimal seeding densities through pilot experiments, typically ranging from 2.5×10³ cells/well for 96-well MTT assays to 300 cells/well for clonogenic assays in 6-well plates. [1] [3]

Passage number effects should be carefully monitored, with recommendations to use cells between passages 15-35 for consistency. Higher passage numbers may result in drift in stemness marker expression and altered drug sensitivity profiles. Additionally, researchers should regularly authenticate KM12C cells and monitor for mycoplasma contamination, which significantly impacts viability results and cellular metabolism. [1]

Visual Workflows and Experimental Planning

Cell Viability Experimental Planning Workflow

KM12C_workflow Start Experimental Question Definition AssaySelection Assay Selection (OECD Classification) Start->AssaySelection Metabolic Metabolic Assays (MTT/WST) AssaySelection->Metabolic Rapid screening Morphological Morphological Assays (LDH/Trypan Blue) AssaySelection->Morphological Membrane integrity Clonogenic Clonogenic Assays (Self-renewal) AssaySelection->Clonogenic Stem cell impact Flow Multiparameter Assays (Flow Cytometry) AssaySelection->Flow Mechanistic studies CellPrep KM12C Cell Preparation (Passage 15-35, 70-80% confluent) Metabolic->CellPrep Morphological->CellPrep Clonogenic->CellPrep Flow->CellPrep Treatment Compound Treatment (Oxaliplatin, β-carotene, etc.) CellPrep->Treatment Incubation Assay-Specific Incubation Period Treatment->Incubation Analysis Data Acquisition & Normalization Incubation->Analysis Interpretation Results Interpretation (IC50, Statistical Analysis) Analysis->Interpretation

Diagram Title: KM12C Viability Assessment Workflow

JAK/STAT Signaling in Drug Response Mechanism

signaling_pathway Treatment Combination Treatment (Oxaliplatin + β-carotene) JAKSTAT JAK/STAT Pathway Modulation Treatment->JAKSTAT Upregulates Downstream Downstream Effects JAKSTAT->Downstream Apoptosis Enhanced Apoptosis Downstream->Apoptosis Stemness Reduced Stemness Downstream->Stemness Cycle Cell Cycle Arrest (G2/M Phase) Downstream->Cycle ApoptoticMech ↑ Caspase Activation ↑ DNA Fragmentation Apoptosis->ApoptoticMech CSCMarkers ↓ Cancer Stem Cell Markers (CD133, CD44, EpCAM) Stemness->CSCMarkers SelfRenewal ↓ Self-renewal Capacity Stemness->SelfRenewal Viability Reduced Cell Viability in KM12C Models Cycle->Viability CSCMarkers->Viability SelfRenewal->Viability ApoptoticMech->Viability

Diagram Title: JAK/STAT in Drug Response Mechanism

Conclusion

Cell viability assessment in KM12C colon cancer models provides critical insights for colorectal cancer research and drug development. The comprehensive protocols and application notes detailed in this document enable researchers to design, execute, and interpret viability experiments that account for the specific biological characteristics of the KM12C system. By selecting appropriate assays based on experimental objectives and following standardized methodologies, researchers can generate reliable, reproducible data that advances our understanding of colorectal cancer biology and therapeutic interventions.

The integration of multiple assessment methods—from rapid metabolic screens to sophisticated clonogenic and multiparameter flow cytometric analyses—provides complementary information about treatment effects on bulk populations and critical cancer stem cell subpopulations. Furthermore, the consideration of KM12C-specific signaling pathways, particularly KRAS and JAK/STAT activities, enables mechanistic insights that extend beyond simple viability quantification. Through rigorous application of these protocols and thoughtful data interpretation, researchers can contribute meaningful advances in colorectal cancer research using the KM12C model system.

References

KRC-108 treatment in vivo xenograft mouse model

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Application Notes and Protocols

Once you have located the relevant primary literature or data, you can structure your document using the following framework. The tables and diagrams below are templates based on common practices in the field, which you can adapt once you have the specific data for KRC-108.

Application Note: Evaluation of this compound Anti-Tumor Efficacy in a [Cancer Type] Xenograft Mouse Model

1. Introduction This section should introduce this compound, including its molecular target, mechanism of action, and rationale for testing it in your specific cancer model.

2. Materials and Methods (Detailed Protocol) This is the core of your experimental protocol.

  • Cell Line and Culture: Specify the human cancer cell line used (e.g., HCT-116 for colorectal cancer [1]).
  • Animal Model: Detail the mouse strain (e.g., athymic nude mice, NOD-scid IL2Rγnull (NSG) mice [2] [3]), age, and sex.
  • Xenograft Establishment:
    • Subcutaneous Model: Inoculate mice with a suspension of cancer cells (e.g., 2 × 10^6 cells/mouse [4]) in the flank.
    • Orthotopic or Metastatic Model: For more clinically relevant models, consider techniques like splenic injection to study liver metastasis [4] [3] or the novel cecal epithelium transplantation method for colorectal cancer [5].
  • Dosing Regimen: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into groups.
    • Treatment Groups: Typically include Vehicle Control, this compound (at multiple doses), and a positive control drug.
    • Formulation: Specify how this compound is dissolved (e.g., in saline, DMSO/saline mix, or another vehicle).
    • Route and Schedule: Define the administration route (oral gavage, intraperitoneal injection, etc.) and frequency (e.g., daily, twice weekly).

Table: Example In Vivo Dosing Protocol

Group Treatment Dose Route Frequency
1 Vehicle Control n/a e.g., Oral Gavage Daily
2 This compound e.g., 10 mg/kg e.g., Oral Gavage Daily
3 This compound e.g., 50 mg/kg e.g., Oral Gavage Daily
4 Positive Control e.g., 5-FU, 25 mg/kg Intraperitoneal Twice Weekly
  • Tumor Monitoring and Endpoint Analysis:
    • Tumor Volume: Measure tumor dimensions 2-3 times weekly with calipers. Calculate volume using the formula: Volume = 0.5 × (Length) × (Width)² [4].
    • Body Weight: Monitor as an indicator of systemic toxicity.
    • Terminal Analysis: At the end of the study, harvest tumors and weigh them. Tissue samples can be used for:
      • Histopathology (H&E staining) [6] [5].
      • Immunohistochemistry (IHC) for proliferation (Ki-67 [7] [6]), apoptosis (Cleaved Caspase-3), or your target pathway.
      • Molecular Analysis (Western Blot, RT-qPCR) to confirm target engagement [1] [6].

3. Expected Results and Data Analysis Once you have the data, you can summarize it in tables and figures.

Table: Example Summary of Efficacy Data

Group Final Tumor Volume (mm³) (Mean ± SD) Tumor Growth Inhibition (TGI%) Body Weight Change (%, Mean ± SD)
Vehicle Control e.g., 850 ± 150 - e.g., +5.2 ± 3.1
This compound (10 mg/kg) e.g., 550 ± 120 e.g., ~35% e.g., +3.8 ± 2.5
This compound (50 mg/kg) e.g., 300 ± 80 e.g., ~65% e.g., -2.1 ± 4.0*
Positive Control e.g., 400 ± 90 e.g., ~53% e.g., -8.5 ± 5.2*

\Indicates potential toxicity*

4. Workflow and Pathway Diagrams Below are generic templates for an experimental workflow and a signaling pathway diagram. You should modify the content based on this compound's specific mechanism.

workflow In Vivo Efficacy Study Workflow node1 Cell Line Preparation & Culture node2 Xenograft Establishment (e.g., Subcutaneous Inoculation) node1->node2 node3 Tumor Growth & Randomization into Groups node2->node3 node4 Compound Administration (Following Dosing Protocol) node3->node4 node5 Tumor Volume & Body Weight Monitoring node4->node5 node6 Terminal Analysis: Tumor Weight, IHC, Molecular Assays node5->node6

pathway Proposed Mechanism of this compound Action GrowthSignal Growth Factor Signal MembraneReceptor Membrane Receptor GrowthSignal->MembraneReceptor TargetProtein Putative Target Protein (e.g., Kinase/Epigenetic Regulator) MembraneReceptor->TargetProtein Activates KRC108 This compound KRC108->TargetProtein Inhibits DownstreamPathway Downstream Pathway (e.g., MYC, AKT, ERK) TargetProtein->DownstreamPathway CellularResponse Cellular Response: Proliferation, Survival DownstreamPathway->CellularResponse

References

KRC-108 Western blot analysis phospho-TrkA signaling

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108 and Its Action on TrkA Signaling

This compound is a benzoxazole compound identified as a Tropomyosin receptor kinase A (TrkA) inhibitor. TrkA is a receptor tyrosine kinase encoded by the NTRK1 gene, and its signaling mediates cell proliferation, differentiation, and survival. This compound has shown anti-tumor effects, particularly in cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line [1].

The proposed mechanism of action involves the inhibition of TrkA kinase activity, which suppresses the phosphorylation of key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2. This inhibition leads to suppressed cell growth, cell cycle arrest, apoptotic cell death, and the induction of autophagy in treated cancer cells [1].

Experimental Model & Treatment Protocol

The following table summarizes the key experimental details from the foundational research study for your replication.

Aspect Details from Literature (KM12C Model)
Cell Line KM12C colon cancer cells (harboring an NTRK1 gene fusion) [1]
In Vivo Model KM12C cell xenograft model [1]
Key Findings Inhibition of TrkA kinase activity; suppression of downstream phospho-protein signaling (Akt, PLCγ, ERK1/2); induction of cell cycle arrest, apoptosis, and autophagy; anti-tumor activity in vivo [1]

Recommended Western Blot Analysis Protocol

Based on vendor specifications for commonly used antibodies, here is a detailed protocol you can adapt to analyze phospho-TrkA signaling after this compound treatment.

Antibody Target Supplier / Catalog # Recommended Dilution (WB) Immunogen / Specificity
Phospho-TrkA (Tyr490) Cell Signaling Tech #9141 [2] 1:1000 Synthetic phosphopeptide around Tyr490 of human TrkA. Detects endogenous TrkA only when phosphorylated at Tyr490. Also detects phospho-TrkB/TrkC [2].
Phospho-TrkA (Tyr490) Thermo Fisher #PA5-104674 [3] 1:500-1:2,000 Synthesized peptide from human NTRK1 around phosphorylated Tyr490 [3].
Phospho-TrkA (Tyr785) R&D Systems (Bio-Techne) #AF5479 [4] 1 µg/mL Phosphopeptide containing the human TrkA Tyr785 site. Detects TrkA when phosphorylated at Y785 [4].
Phospho-TrkA (Tyr785) Cell Signaling Tech #4168 [5] 1:1000 Synthetic phosphopeptide around Tyr785 of human TrkA. Detects transfected levels of TrkA phosphorylated at Tyr785 [5].

Sample Preparation (Example)

  • Cell Treatment & Lysis: Treat KM12C cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Induce TrkA phosphorylation with the relevant ligand (e.g., NGF for TrkA) for a short duration (e.g., 5-10 minutes) prior to lysis. Use RIPA buffer supplemented with phosphatase and protease inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

Western Blot Procedure

  • Gel Electrophoresis: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel for separation.
  • Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Note: BSA is generally preferred for phospho-specific antibodies.
  • Primary Antibody Incubation: Incubate membrane with the recommended dilution of your chosen phospho-TrkA antibody (see table above) in blocking buffer overnight at 4°C.
  • Washing: Wash membrane 3 times for 5 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit IgG antibody (typically at 1:2000-1:5000 dilution) for 1 hour at room temperature.
  • Washing: Repeat the washing step as above.
  • Detection: Develop the blot using a chemiluminescent substrate and image with a digital imaging system.

To confirm equal protein loading and specificity of the phospho-signal, always probe the same membrane or a replicate for total TrkA and a loading control (e.g., GAPDH or β-Actin).

TrkA Signaling Pathway and this compound Inhibition

The diagram below illustrates the key TrkA signaling pathway and the points where this compound acts.

G NGF NGF TrkA TrkA NGF->TrkA Binds Y490 Phospho-Tyr490 TrkA->Y490 Y785 Phospho-Tyr785 TrkA->Y785 KRC108 KRC108 KRC108->TrkA Inhibits Shc Shc Y490->Shc PLCg PLCγ Y785->PLCg Ras Ras Shc->Ras ERK ERK PLCg->ERK Activates Ras->ERK Akt Akt Survival Cell Survival Proliferation Akt->Survival ERK->Survival Differentiation Cell Differentiation Neurite Outgrowth ERK->Differentiation

Diagram 1: Simplified TrkA signaling pathway and this compound inhibition. This compound inhibits TrkA kinase activity, preventing auto-phosphorylation at key tyrosine residues (Y490 and Y785). This, in turn, suppresses the activation of downstream pathways (Ras/ERK and PLCγ/ERK) and their associated biological outcomes [2] [1] [4].

Key Considerations for Experimental Design

  • Antibody Selection: The choice between Tyr490 and Tyr785 antibodies provides insights into different signaling branches. Phospho-Tyr490 is crucial for Shc recruitment and Ras-MAPK activation, while phospho-Tyr785 is the binding site for PLCγ1 [2] [4]. Including antibodies for both sites can give a comprehensive view of pathway inhibition.
  • Inclusion of Controls: Always include positive controls (e.g., NGF-stimulated cells) and negative controls (e.g., unstimulated cells, vehicle-treated) to properly interpret the inhibition of phosphorylation by this compound.
  • Downstream Analysis: To fully confirm the functional effect of this compound, probe for the phosphorylation status of downstream targets like phospho-ERK1/2 and phospho-Akt [1], in addition to the direct TrkA phosphorylation sites.

References

Mechanism of Action and Anti-Tumor Activity of KRC-108

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108 is a multi-kinase inhibitor with reported activity against several targets, including c-Met, Flt3, Ron, and TrkA [1] [2]. Its anti-tumor effects are particularly relevant in cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line [1].

The compound exerts its effects by inhibiting the phosphorylation of TrkA and its key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2 [1]. This disruption in pro-survival signaling leads to three critical cellular outcomes:

  • Induction of Apoptosis: Programmed cell death is activated.
  • Cell Cycle Arrest: Progression through the cell cycle is halted.
  • Activation of Autophagy: A self-degradative cellular process is initiated [1].

The following table summarizes the key experimental findings for this compound.

Experimental Model Key Findings Reported Values
In Vitro Kinase Assay Inhibition of TrkA kinase activity [1]. IC50 provided in source (assay-dependent)
KM12C Colon Cancer Cells (In Vitro) Inhibition of cell proliferation; induction of cell cycle arrest, apoptosis, and autophagy; suppression of p-Akt, p-PLCγ, and p-ERK1/2 [1]. GI50: 220 nM [1]
KM12C Cell Xenograft (In Vivo) Exhibited anti-tumor activity in a mouse model [1]. Significant tumor growth inhibition
Panel of Cancer Cell Lines Broad anti-proliferative activity across multiple lines [2]. GI50 range: 0.01 to 4.22 μM

Experimental Protocols

Here are detailed protocols for key experiments to study this compound-induced apoptosis and cell cycle arrest.

Protocol 1: Induction and Detection of Apoptosis via Caspase-3/7 Activation

This protocol uses a fluorescent-based assay to detect the activation of executioner caspases, a hallmark of apoptosis [3].

  • 1. Cell Seeding and Treatment

    • Seed Jurkat cells (or your cell line of interest) at a density of 50,000 cells per well in a round-bottom 96-well plate.
    • Treat cells with a concentration gradient of this compound (e.g., ranging from 2 nM to 100 μM). Include a negative control (vehicle, e.g., DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine) [4] [3].
    • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 atmosphere. The optimal incubation time should be determined empirically.
  • 2. Staining and Incubation

    • Add CellEvent Caspase-3/7 Green Detection Reagent directly to each well to a final concentration of 1X.
    • Incubate the plate for 30 minutes at 37°C, protected from light.
  • 3. Data Acquisition and Analysis

    • Acquire data using a flow cytometer with an autosampler. Collect a minimum of 20,000 events per well.
    • Use forward scatter (FSC) vs. side scatter (SSC) to gate on the live cell population.
    • Measure the fluorescence of the caspase-3/7 reagent in the BL1-H channel (excitation/emission: ~488/530 nm).
    • Analyze the data by setting a gate on the fluorescent-positive population to determine the percentage of apoptotic cells in each sample [3].
Protocol 2: Analysis of Cell Cycle Arrest via Propidium Iodide Staining

This protocol outlines how to analyze this compound's effect on the cell cycle using propidium iodide (PI), which stains cellular DNA content.

  • 1. Cell Treatment and Harvesting

    • Seed and treat cells with this compound as described in Protocol 1.
    • After the desired incubation period (e.g., 24 hours), harvest both adherent and floating cells.
    • Wash the cell pellet with cold Phosphate-Buffered Saline (PBS).
  • 2. Cell Fixation and Staining

    • Gently resuspend the cell pellet in 70% cold ethanol to fix the cells, and incubate at -20°C for at least 2 hours or overnight.
    • Centrifuge the fixed cells and wash them with cold PBS to remove the ethanol.
    • Prepare a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to stain DNA and degrade RNA, respectively.
    • Resuspend the cell pellet in the staining solution and incubate for 15-30 minutes at 37°C in the dark.
  • 3. Flow Cytometry Analysis

    • Analyze the samples using a flow cytometer, measuring PI fluorescence in the PE channel (e.g., ~585/42 nm).
    • Use flow cytometry software to analyze the DNA content histograms. The distribution of cells in different phases (sub-G1, G0/G1, S, G2/M) can be quantified to identify this compound-induced cell cycle arrest.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound and the workflow for detecting apoptosis.

G cluster_pathway Molecular Mechanism of this compound cluster_workflow Apoptosis Detection Workflow KRC108 This compound TrkA TrkA Kinase (NTRK1 Fusion) KRC108->TrkA Inhibits Downstream Downstream Signaling (p-Akt, p-ERK1/2, p-PLCγ) TrkA->Downstream Activates CellFate Cell Fate Apoptosis Apoptosis CellFate->Apoptosis CycleArrest Cell Cycle Arrest CellFate->CycleArrest Autophagy Autophagy CellFate->Autophagy Start Seed and Treat Cells with this compound Gradient Stain Add Caspase-3/7 Green Detection Reagent Start->Stain Acquire Acquire Data via Flow Cytometer Stain->Acquire Analyze Analyze % of Fluorescent-Positive Cells Acquire->Analyze

Important Considerations for Implementation

  • Cell Line Validation: Confirm the expression of this compound's target kinases (especially TrkA or NTRK fusions) in your chosen cell line, as sensitivity is highly dependent on the molecular profile [1] [2].
  • Optimization is Crucial: The provided reagent concentrations and incubation times are starting points. Parameters like drug treatment duration and optimal caspase detection window require empirical determination for your specific experimental system [4].
  • Use Appropriate Controls: Always include vehicle (solvent) controls and positive controls (e.g., known apoptosis inducers like Staurosporine) to validate your assay performance [4] [3].
  • Combination Therapy: Research suggests this compound may work synergistically with standard chemotherapeutics like 5-fluorouracil (5-FU). You may consider experiments to evaluate combination indices [1].

References

Comprehensive Application Notes and Protocols: KRC-108 Induced Autophagy in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRC-108 and Its Relevance to Autophagy in Cancer

This compound is a benzoxazole-containing small molecule identified initially as a multi-kinase inhibitor with demonstrated activity against several receptor tyrosine kinases including c-Met, Flt3, Ron, TrkA, and Aurora A [1] [2]. The compound exhibits promising anti-tumor efficacy across multiple cancer models, including colon, gastric, and lung cancers [1] [2]. Recent investigations have revealed that beyond its direct anti-proliferative effects, this compound treatment induces autophagy in cancer cells, presenting both challenges and opportunities for therapeutic development [3] [4]. Autophagy, a cellular self-degradation process, plays a complex dual role in cancer—acting as a tumor suppressor in early stages while promoting tumor survival in established cancers [5]. Understanding and monitoring this compound-induced autophagy is therefore essential for optimizing its therapeutic application and overcoming potential resistance mechanisms.

The molecular structure of this compound (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) contributes to its favorable drug-like properties, including pharmacokinetics, CYP450 inhibition profile, microsomal stability, and acute toxicity, making it a suitable candidate for further development [3]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-induced autophagy in cancer cells, enabling researchers to reliably assess its effects and mechanisms of action.

Key Characteristics of this compound

Chemical Properties and Kinase Inhibition Profile

This compound belongs to the aminopyridine chemical class substituted with benzoxazole, contributing to its potent multi-kinase inhibition properties [2]. The compound has demonstrated favorable drug-like characteristics in preliminary assessments, including acceptable pharmacokinetic profiles, CYP450 inhibition, microsomal stability, and acute toxicity, supporting its potential for further therapeutic development [3].

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Inhibition Potency Cellular Consequences
TrkA IC~50~ in nanomolar range [3] Suppresses phosphorylation of downstream signals (Akt, PLCγ, ERK1/2) [3]
c-Met Potent inhibition of wild-type and oncogenic mutants [2] Anti-proliferative effects in c-Met-dependent cancers [1]
Aurora A IC~50~ of 0.089 μM [6] Mitotic defects, G2/M cell cycle arrest [6]
Flt3 IC~50~ in nanomolar range [2] Potential application in hematological malignancies [2]
Ron IC~50~ in nanomolar range [2] Inhibition of migration and invasion [2]
Anti-Tumor Efficacy of this compound

Table 2: Anti-Tumor Activity of this compound in Preclinical Models

Cancer Model Experimental Findings Proposed Mechanisms
KM12C colon cancer (TrkA fusion-positive) GI~50~ of 220 nM; suppressed tumor growth in xenograft models [3] TrkA kinase inhibition; cell cycle arrest; apoptosis; autophagy induction [3]
HT-29 colorectal cancer Inhibition of tumor growth in xenograft models [1] Aurora A kinase inhibition; G2/M cell cycle arrest [6]
MKN-45 gastric cancer Generation of resistant clones with epithelial transition [4] [7] Increased c-Met and E-cadherin expression; altered cell morphology [4] [7]
NCI-H441 lung cancer Tumor growth suppression in xenograft models [2] Multi-kinase inhibition impacting proliferation signaling [2]

Autophagy Induction by this compound: Molecular Evidence and Functional Consequences

Evidence for Autophagy Induction

This compound treatment induces autophagic flux in cancer cells, as demonstrated by multiple molecular markers. In KM12C colon cancer cells harboring NTRK1 gene fusion, this compound treatment resulted in increased LC3-II accumulation, a key marker of autophagosome formation [3]. This finding was further validated by transmission electron microscopy observations of autophagic vesicles in treated cells, providing ultrastructural evidence of autophagy induction [3]. The conversion of LC3-I to LC3-II, which correlates with autophagosome formation, serves as a reliable indicator of autophagic activity when properly interpreted in the context of flux measurements [8].

The functional significance of this compound-induced autophagy appears context-dependent. In KM12C cells, autophagy induction occurred alongside cell cycle arrest and apoptotic cell death, suggesting it may represent a stress response preceding or accompanying cell death [3]. This aligns with the understanding that autophagy can serve as a protective mechanism under cellular stress, but when excessive, can contribute to autophagic cell death [9] [5]. Researchers should carefully determine whether autophagy represents a pro-survival or pro-death mechanism in their specific experimental context, as this has significant implications for therapeutic strategies.

Monitoring Autophagic Flux

Proper assessment of this compound-induced autophagy requires distinguishing between autophagosome accumulation and autophagic flux [8]. The guidelines established by the autophagy research community emphasize that steady-state measurements of markers like LC3-II or autophagosome numbers cannot differentiate between increased autophagy induction and impaired degradation [8]. Therefore, researchers should employ flux assays that monitor the turnover of autophagic structures, such as through the use of lysosomal inhibitors or tracking of specific autophagic cargo degradation.

Table 3: Approaches for Monitoring this compound-Induced Autophagy

Method Application Interpretation Guidelines
LC3 immunoblotting Quantify LC3-I to LC3-II conversion [3] Increased LC3-II indicates autophagosome accumulation; combine with lysosomal inhibitors to assess flux [8]
Electron microscopy Visualize autophagic structures [3] Identify double-membrane autophagosomes; requires morphometric analysis for quantification [8]
Immunofluorescence Visualize LC3 puncta formation [4] Count LC3-positive dots per cell; can be combined with other organelle markers [8]
p62/SQSTM1 degradation Monitor autophagic degradation [9] Decreased p62 indicates enhanced autophagic flux; accumulation suggests impaired autophagy [9]

Experimental Protocols for Assessing this compound-Induced Autophagy

In Vitro Kinase Assay for TrkA Inhibition

Purpose: To evaluate the direct inhibitory effect of this compound on TrkA kinase activity.

Materials:

  • HTRF KinEASE-TK kit (Cisbio) [3]
  • Recombinant TrkA kinase domain (Invitrogen) [3]
  • This compound stock solution (10 mM in DMSO) [3]
  • White 96-well plates
  • Victor X5 multilabel reader (Perkin Elmer) [3]

Procedure:

  • Prepare kinase reaction mixture containing 50 mM HEPES (pH 7.0), 5 mM MgCl~2~, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA, 0.02% NaN~3~, 0.1 μM TK-substrate biotin, 500 μM ATP, and 1 ng TrkA kinase [3]
  • Prepare 3-fold serial dilutions of this compound in DMSO (typically from 10 μM to low nanomolar range)
  • Add this compound dilutions to reaction mixture, maintaining constant DMSO concentration across all wells
  • Incubate reaction at room temperature for appropriate time period (typically 30-60 minutes)
  • Stop reaction by adding EDTA solution (final concentration 10 mM)
  • Add detection reagents including streptavidin-XL665 and anti-TK antibody-Eu cryptate
  • Incubate for 1 hour at room temperature
  • Measure TR-FRET signal at 615 nm and 665 nm using Victor X5 plate reader [3]
  • Calculate IC~50~ values using nonlinear regression in GraphPad Prism software [3]
Cell Viability and Proliferation Assay

Purpose: To determine the anti-proliferative effects of this compound and calculate GI~50~ values.

Materials:

  • Cancer cell lines of interest (e.g., KM12C, HT-29, MKN-45)
  • Appropriate cell culture media and supplements
  • This compound stock solution (10 mM in DMSO)
  • EZ-Cytox Cell Viability Assay kit (Daeil Lab Service) [3]
  • 96-well tissue culture plates
  • CO~2~ incubator maintained at 37°C, 5% CO~2~

Procedure:

  • Plate cells in 96-well plates at optimal density (e.g., 2,000 cells/well for KM12C cells) and allow to adhere overnight [3]
  • Prepare 3-fold serial dilutions of this compound in culture medium (10-point dilution series recommended, starting from 10 μM)
  • Treat cells with this compound dilutions, including DMSO-only vehicle controls
  • Incubate cells for 72 hours at 37°C in 5% CO~2~ [3]
  • Add EZ-Cytox reagent (10 μL per 100 μL medium) and incubate for 1-4 hours at 37°C
  • Measure absorbance at 450-490 nm using plate reader
  • Calculate percentage cell viability relative to DMSO controls
  • Determine GI~50~ values using nonlinear regression analysis in GraphPad Prism [3]
Immunoblot Analysis for Autophagy Markers and Signaling Pathways

Purpose: To evaluate autophagy induction and signaling pathway modulation by this compound.

Materials:

  • RIPA or SDS lysis buffer supplemented with protease and phosphatase inhibitors
  • BCA Protein Assay Kit for protein quantification
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Transfer apparatus for western blotting
  • Primary antibodies: LC3, p62/SQSTM1, phospho-TrkA, total TrkA, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, β-actin [3]
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence detection reagents

Procedure:

  • Culture cells in appropriate conditions and treat with this compound at desired concentrations and timepoints
  • Wash cells with ice-cold PBS and lyse in SDS lysis buffer (12 mM Tris-Cl pH 6.8, 5% glycerol, 0.4% SDS) [3]
  • Quantify protein concentration using BCA assay
  • Separate equal protein amounts (20-40 μg) by SDS-PAGE and transfer to membranes
  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature
  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C
  • Wash membranes 3× with TBST, 10 minutes each wash
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Wash membranes 3× with TBST, 10 minutes each wash
  • Develop using ECL reagents and image with chemiluminescence detection system [3]

Interpretation Notes: When assessing autophagy, compare LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., chloroquine 50 μM) to distinguish between increased autophagosome synthesis versus impaired degradation [8]. Decreased p62/SQSTM1 levels alongside increased LC3-II suggest functional autophagic flux.

Signaling Pathways Regulating this compound-Induced Autophagy

TrkA Signaling and Downstream Pathways

This compound primarily exerts its effects through potent inhibition of TrkA kinase activity, disrupting downstream signaling cascades [3]. In TrkA fusion-positive cancers such as KM12C colon cancer cells, this compound treatment suppresses phosphorylation of key signaling molecules including Akt, phospholipase Cγ (PLCγ), and ERK1/2 [3]. These pathways play crucial roles in regulating cell survival, proliferation, and autophagy, connecting TrkA inhibition to autophagic induction.

The relationship between this compound treatment and autophagy regulation can be visualized through the following signaling pathway:

G KRC108 KRC108 TrkA TrkA KRC108->TrkA Inhibition DownstreamSignaling Downstream Signaling (Akt, PLCγ, ERK1/2) TrkA->DownstreamSignaling Phosphorylation NGF NGF NGF->TrkA Activation AutophagyInitiation Autophagy Initiation DownstreamSignaling->AutophagyInitiation Suppressed CellFate Cell Fate Decision AutophagyInitiation->CellFate LysosomalFusion Lysosomal Fusion & Degradation AutophagyInitiation->LysosomalFusion LysosomalFusion->CellFate

Kinase Regulation of Autophagy

Multiple kinases targeted by this compound participate in the complex regulation of autophagy, creating an interconnected network that determines cellular responses. mTOR, a central regulator of autophagy, is indirectly influenced through this compound's inhibition of receptor tyrosine kinases like TrkA that normally activate PI3K/Akt signaling, a potent mTOR activator [9]. Additionally, AMPK activation, often occurring in response to metabolic stress induced by kinase inhibition, can further suppress mTOR activity and promote autophagy initiation through ULK1 activation [9].

The experimental workflow for investigating this compound-induced autophagy involves multiple coordinated procedures:

G CompoundPrep Compound Preparation This compound in DMSO InVitroAssay In Vitro Kinase Assays CompoundPrep->InVitroAssay CellBasedAssays Cell-Based Assays InVitroAssay->CellBasedAssays Viability Viability GI₅₀ Determination CellBasedAssays->Viability Mechanism Mechanistic Studies CellBasedAssays->Mechanism Autophagy Autophagy Assessment Mechanism->Autophagy InVivo In Vivo Validation Autophagy->InVivo

Technical Considerations and Troubleshooting

Optimization of this compound Treatment Conditions

When investigating this compound-induced autophagy, several critical parameters require optimization for reliable results. Treatment duration significantly influences autophagy readouts, as autophagy represents a dynamic process with potential oscillatory patterns. For initial time-course experiments, assess timepoints from 2-48 hours to capture both early and late responses [3]. Similarly, concentration range should be carefully determined based on the specific cell model, with recommended starting concentrations of 10 nM to 10 μM to establish appropriate dose-response relationships.

Solvent controls are essential, as this compound is typically dissolved in DMSO, which can itself affect cellular processes at high concentrations. Maintain DMSO concentration constant across all treatments (typically ≤0.1%) and include vehicle-only controls in all experiments [3]. For autophagy studies specifically, include appropriate positive controls such as rapamycin (mTOR inhibitor) or serum starvation to validate your experimental system and detection methods.

Addressing Resistance Mechanisms

Long-term this compound treatment may lead to acquired resistance through various mechanisms. In gastric cancer MKN-45 cells, this compound-resistant clones demonstrated increased c-Met expression and phosphorylation, along with morphological changes toward an epithelial phenotype and elevated E-cadherin expression [4] [7]. These findings suggest that compensatory activation of alternative signaling pathways and phenotypic transitions may represent resistance mechanisms to this compound treatment.

To mitigate resistance development in experimental settings, consider combination approaches with other targeted agents or conventional chemotherapeutics. Preliminary studies indicate that this compound shows promise in combination with 5-fluorouracil (5-FU) in colon cancer models, with combination index analysis revealing potential synergistic effects [3]. Such combinations may help overcome resistance by simultaneously targeting multiple pathways.

Conclusion and Research Applications

This compound represents a promising multi-kinase inhibitor with demonstrated efficacy across multiple cancer models and the capacity to induce autophagy in cancer cells. The experimental protocols outlined in this document provide researchers with standardized methods to investigate this compound's mechanisms of action, particularly its effects on autophagic processes. The complex relationship between kinase inhibition, autophagy induction, and cell fate decisions underscores the importance of careful experimental design and appropriate interpretation of autophagy-related data.

Future research directions should explore combination therapies leveraging this compound-induced autophagy, particularly investigating whether autophagy inhibition or enhancement would provide therapeutic benefit in specific contexts. Additionally, biomarker development to predict sensitivity to this compound, especially in tumors with specific kinase dependencies or fusion proteins, would significantly advance personalized medicine approaches. The protocols and considerations presented here provide a solid foundation for these continued investigations into this compound as a potential cancer therapeutic agent.

References

Application Note: Assessing the Anti-Migratory Effects of KRC-108 via Wound Healing Assay

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol and application note for using the wound healing (scratch) assay to evaluate the anti-migratory properties of the TrkA kinase inhibitor KRC-108 in cancer research [1]. The assay is a key method for studying cell migration and invasion in vitro, which are critical processes in cancer metastasis [2].

Introduction to this compound

This compound is a benzoxazole compound identified as an inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene [1]. TrkA signaling, upon activation by its ligand Nerve Growth Factor (NGF), promotes neuron proliferation, differentiation, and survival. In certain cancers, chromosomal rearrangements create constitutively active TrkA fusion proteins that drive oncogenesis [1]. This compound inhibits TrkA kinase activity and downstream signaling pathways (including Akt, PLCγ, and ERK1/2), demonstrating anti-tumor activity in models like KM12C colon cancer cells harboring an NTRK1 gene fusion [1].

Detailed Wound Healing Assay Protocol for this compound

This protocol is adapted from established methodologies [2] and a specific study on this compound [1], outlining the steps to assess the compound's effect on cancer cell migration.

  • Cell Line: Human colon cancer cell line KM12C (harboring NTRK1 gene fusion) [1].
  • Key Reagent: this compound compound, dissolved in DMSO to a 10 mM stock concentration and stored at -20°C [1].

The experimental workflow is designed to create a consistent "wound" in a cell monolayer and monitor closure over time under the influence of this compound.

G Start Seed KM12C cells in a 12-well plate A Culture until 100% confluent Start->A B Create a scratch wound with a pipette tip A->B C Wash to remove detached cells B->C D Add medium containing this compound (e.g., 220 nM) C->D E Image wound at 0 hours under light microscope D->E F Incubate cells for 24 hours E->F G Re-image wound at 24 hours at the same locations F->G H Analyze images with software (e.g., ImageJ) G->H End Calculate % wound closure H->End

Diagram 1: Experimental workflow for the wound healing assay with this compound.

Quantitative Data and Analysis

The effectiveness of this compound is measured by its ability to inhibit wound closure compared to a control. Image analysis software like ImageJ is used to quantify the wound area at 0 hours (a) and after 24 hours (b). The percentage of wound closure is calculated as: [(a - b) / a] × 100 [2].

Table 1: Key Experimental Data for this compound from KM12C Cell Studies

Parameter Value Context / Measurement
TrkA Kinase IC₅₀ ~100 nM Concentration for 50% enzyme inhibition in vitro [1]
Cellular GI₅₀ 220 nM Concentration for 50% cell growth inhibition in KM12C cells [1]
Wound Healing Assay Significant inhibition This compound treatment at GI₅₀ concentration showed marked reduction in wound closure after 24h [1]
Downstream Signaling Suppressed phosphorylation Inhibition of Akt, PLCγ, and ERK1/2 pathways in KM12C cells [1]
Mechanism of Action and Signaling Pathway

G Observation Observation: Inhibited Wound Closure MoA Mechanism of Action: This compound inhibits TrkA kinase Observation->MoA Downstream Downstream Effect: Suppressed phosphorylation of Akt, PLCγ, and ERK1/2 MoA->Downstream Cellular Cellular Outcome: Induced cell cycle arrest and apoptotic cell death Downstream->Cellular Conclusion Conclusion: Reduced cancer cell migration and viability Cellular->Conclusion

Diagram 2: Proposed mechanism of this compound action leading to inhibited wound closure.

Limitations and Troubleshooting
  • Limitations: The wound healing assay lacks the complexity of the in vivo environment, and manual scratching can introduce variability. Cell proliferation can also confound migration measurements if not controlled [2].
  • Troubleshooting:
    • Inconsistent scratch width: Use a consistent pipette tip angle and pressure.
    • Poor cell adherence: Ensure the cell monolayer is fully confluent before scratching.
    • Rapid wound closure: Optimize serum levels in the medium or use mitotic inhibitors to distinguish migration from proliferation [2].

Conclusion

The wound healing assay is a robust and cost-effective method to demonstrate the anti-migratory activity of this compound. The data confirms that this compound, by targeting TrkA and its downstream signaling, effectively inhibits the migration of TrkA fusion-positive cancer cells in vitro, supporting its further investigation as a potential therapeutic agent [1].

References

KRC-108 and 5-FU: Available Single-Agent Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of KRC-108 and 5-FU based on the search results.

Compound Mechanism of Action Evidence Context Key Experimental Findings

| This compound | Tropomyosin receptor kinase A (TrkA) inhibitor [1]. | Anti-tumor effects in KM12C colon cancer cells harboring an NTRK1 gene fusion [1]. | • Inhibited TrkA kinase activity in vitro. • Suppressed phosphorylation of downstream signals (Akt, PLCγ, ERK1/2). • Induced apoptosis, cell cycle arrest, and autophagy. • Showed anti-tumor activity in a KM12C xenograft mouse model [1]. | | 5-FU | Inhibits thymidylate synthase (TS), disrupting DNA synthesis; incorporates metabolites into RNA, disrupting function [2] [3]. | Widely used for gastric and colorectal cancers; often develops resistance [4] [3]. | • Resistance linked to NFκB-signaling pathway activation in gastric cancer [4]. • Multiple other resistance mechanisms exist (e.g., alterations in drug transport, DNA repair, cancer stem cells) [3]. |

Proposed Framework for a Combination Study

Given the lack of direct evidence, the following protocol outlines a rational approach to evaluate the potential combination of this compound and 5-FU.

Rationale and Hypothesis
  • Scientific Premise: 5-FU resistance is a major clinical challenge, often driven by the activation of pro-survival signaling pathways like those downstream of receptor tyrosine kinases [3]. This compound, by inhibiting TrkA and its downstream Akt and ERK pathways, could potentially block these resistance mechanisms and sensitize cancer cells to 5-FU-induced cell death [1].
  • Hypothesis: Combining this compound with 5-FU will produce a synergistic anti-tumor effect in 5-FU-resistant cancer cell lines, particularly those with evidence of active TrkA or related survival signaling.
Preliminary Single-Agent Profiling

Before combination studies, confirm the individual activity of each compound in your selected model.

  • This compound Cytotoxicity Assay (MTT/MTS)
    • Objective: Determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
    • Protocol:
      • Plate cells (e.g., KM12C for TrkA-positive, or 5-FU-resistant gastric/colon cancer lines) in a 96-well plate (e.g., 4,000-10,000 cells/well).
      • After 24 hours, treat with a dose range of KRC-180 (e.g., 3-fold serial dilutions from 100 µM) [5]. Include a DMSO vehicle control.
      • Incubate for 72 hours.
      • Add 20 µL of MTT solution (5 mg/mL) per well and incubate for 2-4 hours at 37°C.
      • Dissolve formed formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm [4] [5].
      • Calculate GI₅₀ using non-linear regression in software like GraphPad Prism.
Core Combination Studies
  • Synergy Assay
    • Objective: Quantify the interaction between this compound and 5-FU using the Combination Index (CI) method.
    • Protocol:
      • Treat cells with a matrix of concentrations for both this compound and 5-FU. A constant ratio based on their individual GI₅₀ values is often used.
      • Incubate for 72 hours and measure cell viability as described above.
      • Analyze data using software such as CompuSyn to calculate the CI. A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [5] [6].
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)
    • Objective: Determine if the combination therapy enhances programmed cell death.
    • Protocol:
      • Seed cells in 6-well plates and treat with single agents and their combination for 24-48 hours.
      • Harvest cells and stain using an Alexa Fluor 488 Annexin V/Dead Cell Apoptosis kit according to the manufacturer's instructions.
      • Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [5].
  • Mechanistic Validation by Immunoblotting
    • Objective: Confirm target engagement and modulation of signaling pathways.
    • Protocol:
      • After treatment, lyse cells in SDS lysis buffer.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Block membrane with 5% non-fat milk or BSA.
      • Incubate with primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved caspase-3, and cleaved PARP. Use GAPDH or actin as a loading control [4] [1].
      • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence kit.

Visualizing the Proposed Combination Mechanism and Workflow

The diagram below illustrates the hypothesized mechanism of action for the this compound and 5-FU combination and the experimental workflow to validate it.

cluster_hypothesis Hypothesized Mechanism cluster_workflow Experimental Validation Workflow TrkA TrkA Fusion/Overexpression SurvivalSignaling Pro-Survival Signaling (Akt, ERK) TrkA->SurvivalSignaling Resistance 5-FU Resistance SurvivalSignaling->Resistance CellDeath Enhanced Apoptosis SurvivalSignaling->CellDeath Blocks Resistance KRC108 This compound Treatment KRC108->SurvivalSignaling Inhibits FU 5-FU Treatment FU->CellDeath Induces DNA/RNA Damage Step1 1. Cell Line Selection & Single-Agent Profiling Step2 2. Combination Synergy Assay (CI Calculation) Step1->Step2 Step3 3. Apoptosis Analysis (Annexin V/PI Flow Cytometry) Step2->Step3 Step4 4. Mechanism Validation (Western Blot for p-Akt, p-ERK, etc.) Step3->Step4 Step5 5. In Vivo Efficacy Study (Xenograft Model) Step4->Step5

Key Considerations for Protocol Design

  • Cell Model Selection: The combination may be most effective in TrkA fusion-positive models (like KM12C) or in 5-FU-resistant models where alternative survival pathways are active. Establishing a 5-FU-resistant sublime from a parent cell line is a common approach [4].
  • Drug Administration Sequence: In vitro and in vivo experiments should test different sequences (e.g., pre-treatment with this compound vs. concurrent treatment) to identify the most effective schedule.
  • Statistical Power: Ensure experiments are performed with adequate replicates (e.g., n=3 for in vitro, n=5-8 for in vivo) and statistical analysis to robustly confirm synergy.

References

Comprehensive Application Notes and Protocols: KRC-108 Dose Response Curve GI50 Calculation for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRC-108 and GI50 Quantification

This compound is a promising multi-kinase inhibitor with demonstrated efficacy against various cancer targets, including c-Met, Flt3, Ron, and TrkA kinases. This benzoxazole compound (chemical name: 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) has shown significant anti-tumor activity in both in vitro and in vivo models, particularly against cancer cells harboring TrkA fusion proteins. The compound's favorable pharmacokinetic properties, including CYP450 inhibition profile, microsomal stability, and acute toxicity characteristics, make it an attractive candidate for further drug development. [1] [2]

In anticancer drug development, the GI50 value (Growth Inhibition of 50%) represents the drug concentration that reduces cell growth to 50% of the maximum observed growth inhibition. Unlike IC50 (Inhibitory Concentration 50%), which measures the concentration required to reduce cell population to half of the starting number, GI50 specifically quantifies the growth inhibitory effect relative to both the starting cell number and the control growth, providing a more clinically relevant metric for anticancer efficacy. Proper calculation of GI50 is essential for evaluating drug potency, comparing compound efficacy, and predicting therapeutic potential in preclinical models. [3] [4]

Experimental Design and Protocol for GI50 Determination

Cell Culture and Preparation
  • Cell Line Selection: KM12C human colon cancer cells (harboring NTRK1 gene fusion) or other relevant cancer cell lines should be maintained in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells should be cultured at 37°C in a humidified 5% CO₂ atmosphere. [1]

  • Cell Plating: Harvest exponentially growing cells and seed them in 96-well plates at a density of 2,000 cells/well in 100 μL complete medium. Allow cells to adhere and recover for 24 hours prior to compound treatment. The optimal cell density should be predetermined to ensure cells remain in logarithmic growth throughout the assay period without reaching confluence. [1] [3]

Compound Preparation and Treatment
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. [1]

  • Dose Preparation: Create a 3-fold serial dilution series of this compound in complete culture medium, typically spanning 10 concentrations with a starting concentration of 10 μM. Include a DMSO vehicle control (typically 0.1% final DMSO concentration) and blank wells (medium only) for background subtraction. The dilution scheme should cover concentrations expected to span from no effect to complete growth inhibition. [1]

  • Treatment Application: After the 24-hour cell attachment period, carefully remove the medium and add 100 μL of each this compound dilution to triplicate wells. Include vehicle control wells (DMSO only) and blank wells (medium only). Incubate plates for 72 hours at 37°C in a 5% CO₂ humidified incubator. [1] [5]

Cell Viability Assessment
  • Tetrazolium-Based Assay: After the 72-hour incubation period, add 10 μL of EZ-CYTOX cell viability assay solution (tetrazolium-based) to each well. Incubate for 1-3 hours at 37°C to allow formazan product formation. [1] [6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader (e.g., Victor X5 multilabel reader). Gently shake the plates for 30 seconds before reading to ensure homogeneous distribution of the formazan product. [1] [3]

GI50 Calculation
  • Data Normalization: Calculate percentage survival using the formula:

    where "Abs treated" represents the absorbance of drug-treated wells, "Abs blank" represents the absorbance of medium-only wells, and "Abs control" represents the absorbance of vehicle-treated control wells. [5]

  • Curve Fitting and GI50 Determination: Fit the normalized dose-response data using nonlinear regression analysis in GraphPad Prism software (version 5.01 or higher). The GI50 value is calculated as the drug concentration that produces 50% reduction in cell growth from the maximum observed effect. [1] [6]

Table 1: Key Experimental Parameters for this compound GI50 Determination

Parameter Specification Purpose/Rationale
Cell Seeding Density 2,000 cells/well Prevents overcrowding while allowing measurable signal
Assay Platform 96-well plate Standard format for high-throughput screening
Treatment Duration 72 hours Allows completion of multiple cell cycles
Viability Assay Tetrazolium-based (EZ-CYTOX) Measures metabolic activity as viability proxy
Key Controls Vehicle (DMSO) & medium blanks Enables background subtraction and normalization
Data Analysis Software GraphPad Prism Industry standard for nonlinear curve fitting

Data Presentation and Analysis

Quantitative GI50 Data for this compound

Table 2: Experimentally Determined GI50 Values for this compound in Various Cancer Models

Cell Line Cancer Type Genetic Features GI50 Value (μM) Assay Type Reference
KM12C Colon cancer NTRK1 gene fusion 0.22 Tetrazolium-based viability [1]
MKN-45 Gastric cancer c-Met expression 0.10 (parental) Tetrazolium-based viability [6]
MKN-45 R Gastric cancer This compound resistant >1.00 Tetrazolium-based viability [6]
Panel of cancer cells Various Multiple origins 0.01-4.22 Cytotoxicity assay [2]
This compound Mechanism of Action and Downstream Effects

This compound exerts its anti-tumor effects through multi-kinase inhibition, primarily targeting TrkA kinase activity in cancer cells harboring NTRK1 gene fusions. Upon cellular entry, this compound binds to and inhibits the kinase domains of its target receptors, leading to:

  • Suppression of downstream signaling molecules including phosphorylated Akt, phospholipase Cγ (PLCγ), and ERK1/2
  • Induction of cell cycle arrest at specific checkpoints
  • Activation of apoptotic pathways through caspase-mediated mechanisms
  • Stimulation of autophagy as a potential compensatory mechanism
  • Inhibition of tumor cell migration and invasion in wound healing assays [1]

In TrkA fusion-positive cancers, such as the KM12C colon cancer model, this compound effectively suppresses the constitutively active TrkA fusion protein signaling, leading to significant growth inhibition both in vitro and in vivo. The compound has demonstrated anti-tumor activity in xenograft models, supporting its potential as a therapeutic agent for Trk fusion-positive cancers. [1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

The following diagram illustrates the molecular mechanism of this compound in TrkA fusion-positive cancer cells:

G TrkAFusion TrkA Fusion Protein Downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) TrkAFusion->Downstream Activates KRC108 This compound Inhibitor KRC108->TrkAFusion Inhibits BiologicalEffects Biological Effects Downstream->BiologicalEffects Promotes

Experimental Workflow for GI50 Determination

The following workflow outlines the complete experimental procedure for determining this compound GI50 values:

G CellCulture Cell Culture Maintenance PlateCells Plate Cells in 96-well Plate (2,000 cells/well) CellCulture->PlateCells CompoundPrep This compound Serial Dilution (10-point, 3-fold) PlateCells->CompoundPrep Treatment Treat Cells for 72h CompoundPrep->Treatment ViabilityAssay Viability Assay (EZ-CYTOX Addition) Treatment->ViabilityAssay AbsMeasurement Absorbance Measurement at 450 nm ViabilityAssay->AbsMeasurement DataAnalysis Data Analysis & GI50 Calculation AbsMeasurement->DataAnalysis

Technical Considerations and Optimization

Assay Validation and Quality Control
  • Linearity and Range: Prior to GI50 determination, validate the linear relationship between cell number and absorbance signal across the expected cell density range. This ensures accurate quantification of growth inhibition effects. [3]

  • Z'-Factor Calculation: Determine the Z'-factor for the assay system using positive and negative controls to evaluate the assay quality and robustness. A Z'-factor >0.5 indicates an excellent assay suitable for high-throughput screening. [3]

  • Replicate Consistency: Include triplicate wells for each concentration point and assess intra-assay and inter-assay variability. Coefficient of variation (CV) should generally be <15% for replicate measurements. [1]

Alternative Growth Inhibition Metrics

While GI50 is a valuable metric, researchers should consider complementary growth inhibition parameters for comprehensive compound characterization:

  • GI100: The drug concentration that completely inhibits cell growth (maintains cell count at seeding density)
  • GR100: The growth rate-based inhibition value that accounts for differences in cell doubling times across cell lines
  • TGI: Total Growth Inhibition concentration that results in no net growth over the assay period
  • LC50: Concentration causing 50% net cell death relative to the starting population [3] [4]

These alternative metrics provide additional insights, particularly when comparing compounds across cell lines with varying doubling times or when evaluating cytostatic versus cytotoxic effects.

Resistance Considerations

Long-term exposure to this compound can lead to acquired resistance in cancer cells. Studies in gastric cancer MKN-45 cells have shown that This compound resistant clones exhibit:

  • Increased c-Met protein expression and phosphorylation
  • Morphological changes from rounded to epithelial-like phenotype
  • Enhanced E-cadherin expression and interaction with c-Met
  • Cross-resistance to other targeted therapies [6]

These resistance mechanisms should be considered when interpreting GI50 values and planning subsequent experiments, particularly for long-term treatment strategies.

Conclusion

This application note provides comprehensive protocols for determining this compound GI50 values in cancer cell models. The detailed methodology enables accurate quantification of the compound's growth inhibitory effects, supporting drug development efforts for TrkA fusion-positive cancers and other malignancies. The integration of standardized viability assays, appropriate controls, and rigorous data analysis ensures reproducible GI50 determination that reliably reflects this compound's anti-tumor potency. As research progresses, these protocols may be adapted to address emerging questions regarding resistance mechanisms, combination therapies, and predictive biomarkers for this compound response.

References

Application Notes: Cancer Cell Line Screening Panels in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cancer Cell Line Panels

Cancer cell line panels have become indispensable tools in oncology research and cancer drug discovery. Since the establishment of the first human cancer cell line, HeLa, in the early 1950s, there has been a steady increase in the number and tumor types of available cancer cell line models [1]. These panels are critical for addressing the genetic and molecular heterogeneity of tumors, which is a major obstacle for cancer therapy. Heterogeneity elicits variable responses to anti-cancer drugs, and in some tumor types, pharmacological responses are not random but may be predicted by multi-featured molecular signatures [1]. The fundamental premise of using these panels is to provide a model system that embraces the genetic heterogeneity and robust biological network of the original tumor, enabling the identification of predictive biomarkers for targeted and cytotoxic agents.

Established Cancer Cell Line Panels

Several major, well-characterized cancer cell line panels have been developed and are widely used in preclinical research. The table below summarizes the key panels available to researchers.

Table 1: Major Established Cancer Cell Line Screening Panels

Panel Name Number of Cell Lines Key Features and Applications
NCI-60 [1] 60 One of the oldest and most widely used panels; represents nine distinct tumor types; used for disease-oriented screening of anticancer drugs.
Cancer Cell Line Encyclopedia (CCLE) [1] 947 Extensive genomic, transcriptomic, and proteomic characterisation; used for identifying genetic enrollment biomarkers for chemotherapeutic agents.
Genomics of Drug Sensitivity in Cancer (GDSC) [1] 639 Facilitates the discovery of molecular biomarkers of drug sensitivity; links drug response data with genomic features.
JFCR-39 [1] 39 A derivative of the NCI-60; includes six gastric cancer lines to represent a common tumor type in East Asia; useful for screening lineage selectivity of chemotherapeutic agents.
OmniScreenTM [2] 500+ A commercial service providing real-time screening; includes a master panel with sub-panels (e.g., XenoSelect, RNASeq) grouped by characteristics; spans over 18 cancer types.

Workflow and Quality Control in Cell Line Screening

A robust and well-controlled screening workflow is paramount to generating reliable and actionable data. The process, from cell line establishment to data analysis, involves several critical stages, as illustrated in the following workflow and detailed thereafter.

G cluster_QC Quality Control Checks Start Start: Tumor Tissue Acquisition Step1 Cell Line Establishment Start->Step1 Step2 Quality Control (QC) Validation Step1->Step2 Step3 Compound Addition Step2->Step3 QC1 Cell Line Quality (e.g., genetic stability) Step4 Viability/Response Assay Step3->Step4 Step5 Data Analysis & Bioinformatics Step4->Step5 End Report & Real-Time Updates Step5->End QC2 Culture Media Consistency QC3 Incubation Time Uniformity QC4 Treatment Response Reproducibility

Diagram 1: High-level workflow for cancer cell line screening.

Cell Line Establishment and Culture
  • Traditional Method: Resected tumor tissues are mechanically or enzymatically dissociated into single cells. These cells are then grown on collagen-coated tissue culture dishes in specialized, often serum-free, media to remove contaminating normal cells [1].
  • Advanced Methods: To increase efficiency, newer methods are employed. The Conditionally Reprogrammed Cell (CRC) method co-cultures cells with irradiated feeder cells and a ROCK inhibitor, selectively amplifying epithelial cells. This method has reported success rates of up to 50% for establishing lines from lung cancer patients, a significant improvement over traditional methods [1].
Critical Quality Control Measures

Robust quality control is essential at every step to ensure consistent and interpretable results across diverse cancer cell types [2]. Key QC aspects include:

  • Cell Line Quality and Viability: Cells must fulfill predefined testing criteria (e.g., 80%-90% viability) before compound addition. This confirms they are in a healthy, logarithmic growth phase [2].
  • Culture Media and Incubation Times: Variations in culture media components and incubation times can lead to differing results and must be standardized [2].
  • Genomic Characterization: Well-defined cell lines with full genetic information (e.g., from RNA sequencing) are essential for correlating drug response with molecular features [2].
  • Addressing Cross-Contamination: Regular authentication is necessary to guard against cross-contamination, a known concern with established cell lines [1].

Protocols for Screening and Data Analysis

Protocol: Large-Panel Cell Line Viability Screen

This protocol outlines a standardized method for screening a panel of cancer cell lines against a library of compounds to assess viability and drug sensitivity [1] [2].

1. Pre-Screening Preparation

  • Cell Culture: Maintain all cell lines in their recommended media and conditions. Culture cells in a humidified incubator at 37°C with 5% CO₂.
  • Cell Seeding: Harvest cells during the logarithmic growth phase. Seed cells into 96-well or 384-well tissue culture plates at a density optimized for each cell line to ensure 80-90% confluence at the end of the assay. Incubate for 24 hours to allow for cell adherence and resumption of proliferation.

2. Compound Treatment

  • Compound Preparation: Prepare a dilution series of the test compound(s) in DMSO or appropriate vehicle. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Treatment: Add the compound dilutions to the pre-seeded cell plates. Include vehicle-only controls (0% growth inhibition) and positive controls (e.g., 100 µM staurosporine for 100% growth inhibition). Perform all treatments in triplicate or higher.

3. Viability Assay and Data Acquisition

  • Incubation: Incubate the treated cells for a predetermined period (typically 72-144 hours). The incubation time must be consistent across the panel to allow for valid comparisons [2].
  • Viability Measurement: At the endpoint, measure cell viability using a standardized assay such as ATP-based luminescence (e.g., CellTiter-Glo). Measure the luminescent signal using a plate reader.
  • Data Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle and positive controls. Determine IC₅₀ or AUC (Area Under the dose-response curve) values for each cell line-compound pair.
Data Analysis and Bioinformatics Integration

The raw viability data must be integrated with multi-omics features to identify predictive biomarkers and mechanisms of action [1] [2].

  • Data Normalization: Normalize the viability/response data to account for inter-plate and inter-batch variability.
  • Correlation with Omics Data: Integrate the drug sensitivity data with available genomic (e.g., mutations, copy number variations), transcriptomic (gene expression), and proteomic datasets for the cell lines.
  • Biomarker Discovery: Employ statistical and machine learning algorithms (e.g., regression models, random forests) to identify genetic features (e.g., gene mutations, expression levels) that are significantly associated with sensitivity or resistance to the tested compound.
  • Validation: Use focused sub-panels (e.g., cell lines grouped by a specific genetic alteration) or independent in vivo models to validate the hypotheses generated from the in vitro screen [2].

Advantages, Limitations, and Future Directions

The use of large-panel cancer cell lines offers several advantages but also has inherent limitations that researchers must consider.

Table 2: Pros and Cons of Cancer Cell Line Screening Models

Advantages (Pros) Limitations (Cons)
High-Throughput Capacity: Suitable for screening large compound libraries across many tumor models simultaneously [1]. Artificial Selection: Prolonged culture can lead to genetic drift and selection of clones not representative of the original tumor [1].
Preservation of Primary Somatic Alterations: The key driver mutations of the original tumor are generally preserved [1]. Lack of Tumor Microenvironment (TME): The complete absence of stromal, immune, and endothelial cells is a major limitation, as the TME significantly influences tumor development and drug response [1].
Reproducibility: Well-characterized models demonstrate reproducible, clinically validated correlations between biomarkers and drug sensitivity (e.g., mutant EGFR and erlotinib sensitivity) [1]. Representation Bias: Certain tumor types or genetic subtypes may be underrepresented, leading to gaps in the screening data [1].
Multi-Omics Integration: Extensive publicly available genomic, transcriptomic, and proteomic data facilitates integrated analysis [1]. Platform Discrepancies: Inconsistent drug response results across different screening platforms have been reported, raising concerns about reproducibility [1].

Future directions in the field aim to address these limitations and enhance the predictive power of screening. Key areas of innovation include:

  • Bioinformatics and Composite Biomarkers: Computational approaches are being developed to improve the accuracy of predicting drug-cell line interactions. For example, one effort involves a composite biomarker of 14 genes that correctly predicted the response of 85% of cell lines in a validation test [2].
  • 3D Culture Models: Moving beyond traditional 2D monolayers, 3D screening cultures cancer cells on scaffolds that more closely mimic in vivo conditions, potentially providing more physiologically relevant data [2].
  • Proteogenomics: The integration of proteomic and phosphoproteomic data with genomic sequencing provides a more comprehensive view of the functional state of a tumor, which can lead to more accurate assessment of drug targets and pathways [3].

References

Troubleshooting Guide: KRC-108 Resistance in Gastric Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the characterized resistance mechanisms to the c-Met inhibitor KRC-108 in gastric cancer models? The primary characterized mechanism is a phenotypic shift towards an epithelial state, contrary to the typical epithelial-mesenchymal transition (EMT) often associated with drug resistance [1] [2]. The table below summarizes the key molecular and phenotypic changes observed in this compound-resistant MKN-45 gastric cancer cells.

Feature Parental MKN-45 Cells This compound-Resistant Clones
Cell Morphology Round, poorly differentiated [1] Epithelial-like, differentiated [1]
c-Met Protein Baseline expression [1] Increased expression and phosphorylation [1]
E-cadherin Expression Baseline expression [1] Markedly increased expression [1]
c-Met/E-cadherin Interaction Not detected [1] Present (confirmed via immunoprecipitation) [1]
Proliferation in this compound Sensitive (GI₅₀ not shown) Capable of proliferating in 1 µM this compound [1]

Q2: What experimental protocols are used to investigate this compound resistance? Here are the core methodologies for generating and analyzing resistant cell lines.

Protocol 1: Generation of this compound-Resistant Cell Clones

  • Cell Line: MKN-45 human gastric cancer cells [1].
  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, 37°C, 5% CO₂ [1].
  • Resistance Induction:
    • Expose cells to an initial concentration of 100 nM this compound for two weeks [1].
    • Gradually increase the this compound concentration over a 3-month period [1].
    • Select and maintain replicate clones capable of proliferating in a final concentration of 1 µM this compound [1].

Protocol 2: Key Assays for Mechanistic Validation

  • Cell Viability Assay (GI₅₀ Determination):
    • Plate cells in a 96-well plate (2,000 cells/well) [1].
    • Treat with serial dilutions of this compound for 72 hours [1].
    • Measure viability using a tetrazolium-based assay (e.g., EZ-CYTOX kit) [1].
    • Calculate the GI₅₀ (50% growth inhibition) value using non-linear regression (e.g., GraphPad Prism software) [1].
  • Protein Analysis (Western Blot):
    • Prepare cell extracts in SDS lysis buffer [1].
    • Resolve proteins by SDS-PAGE and transfer to a membrane [1].
    • Probe with primary antibodies (e.g., c-Met, p-Met, E-cadherin), followed by peroxidase-conjugated secondary antibodies [1].
    • Detect signals using chemiluminescent substrate [1].
  • Protein-Protein Interaction (Immunoprecipitation):
    • Prepare cell lysates in NETN buffer [1].
    • Incubate lysates with a specific antibody (e.g., against c-Met or E-cadherin) overnight at 4°C [1].
    • Add Protein G Sepharose beads to capture the immune complexes [1].
    • Wash the beads, boil to release proteins, and analyze by western blotting to check for co-precipitating partners [1].

Visualizing the Resistance Mechanism and Workflow

The following diagrams, created with Graphviz, illustrate the proposed resistance mechanism and the experimental workflow for its investigation.

resistance_mechanism This compound Resistance Mechanism KRC108 This compound Treatment MET_Expression Increased c-Met Expression & Phosphorylation KRC108->MET_Expression E_Cadherin Upregulation of E-cadherin MET_Expression->E_Cadherin Interaction c-Met / E-cadherin Interaction E_Cadherin->Interaction Phenotype Epithelial Transition (Resistant Phenotype) Interaction->Phenotype

experimental_workflow Resistance Model Workflow Start MKN-45 Parental Cells Induction Gradual this compound Exposure (3 months) Start->Induction ResistantClone This compound Resistant Clone Induction->ResistantClone Analysis Phenotypic & Molecular Analysis ResistantClone->Analysis Viability Viability Assay (GI₅₀) Analysis->Viability Western Western Blot (c-Met, E-cadherin) Analysis->Western IP Immunoprecipitation Analysis->IP

Important Considerations for Researchers

  • Compound Specificity: this compound is a multi-target inhibitor. Later research shows it also potently inhibits Tropomyosin receptor kinase A (TrkA), and its efficacy against TrkA-fusion positive colon cancer has been characterized [3]. The observed resistance in gastric cancer models is specific to its c-Met inhibitory activity.
  • Clinical Context: MET amplification/overexpression is a known negative prognostic factor in gastric cancer [4]. While this data is from 2015-2016, research on MET inhibitors like savolitinib and tepotinib in gastric cancer remains active [4].
  • Experimental Design: The resistance mechanism was identified by comparing resistant clones to the original parental cell line. Always preserve the original, non-resistant cells for these critical comparative analyses [1].

References

overcoming KRC-108 resistance MKN-45 cells

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanism of KRC-108 Resistance

Research indicates that when MKN-45 cells develop resistance to the c-Met inhibitor this compound, they undergo a specific phenotypic change. The table below summarizes the core findings:

Phenotypic/Molecular Change Observation in this compound Resistant MKN-45 Cells
Cell Morphology Transition from a round, poorly differentiated shape to an epithelial-like phenotype [1] [2].
c-Met Expression Increased expression and phosphorylation of c-Met protein compared to parental cells [1] [2].
E-cadherin Expression Increased expression levels [1] [2].
Protein Interaction Novel interaction between E-cadherin and c-Met is observed [1] [2].

This suggests that resistance is associated with an epithelial transition mediated by the recruitment of E-cadherin to c-Met.

Proposed Strategies to Overcome Resistance

Based on general research for MET-addicted gastric cancer cells like MKN-45, the following approaches show potential.

Combination with Chemotherapy

A 2024 study on MKN-45 cells demonstrates that suppressing the immune checkpoint protein B7H6 (NCR3LG1) can significantly enhance the cells' sensitivity to the chemotherapy drug docetaxel [3]. This implies that a similar combination strategy could be explored for this compound.

  • Experimental Workflow: The diagram below outlines the key steps for validating this combination therapy approach.

G Start Start: MKN-45 Cell Culture Step1 B7H6 Gene Knockdown (siRNA Transfection) Start->Step1 Step2 Combine with Therapy (this compound and/or Docetaxel) Step1->Step2 Step3 Conduct Functional Assays Step2->Step3 Step4 Analyze Apoptosis and Pathway Markers Step3->Step4

Alternative MET Inhibition

Other studies show that MET-amplified MKN-45 cells remain vulnerable to different, more specific MET inhibitors. This suggests that switching or combining inhibitors could be a viable strategy, though it has not been tested specifically in the context of this compound resistance [4] [5].

  • Savolitinib: Inhibits proliferation of MKN-45 cells by suppressing downstream PI3K/Akt and MAPK pathways and shows synergistic activity with trastuzumab [4].
  • Capmatinib: Inhibits growth of MKN-45 cells and also affects the WNT/β-catenin and EMT signaling pathways [4].
  • Tepotinib: Induces apoptosis and reduces levels of phosphorylated MET in MKN-45 cells [4].

Experimental Recommendations for Your Project

To build effective troubleshooting guides, you could design experiments based on the mechanisms above.

  • Validate the Resistance Model: First, confirm the reported resistance mechanism in your own lab's MKN-45 this compound resistant clones by checking for increased c-Met/E-cadherin expression and their interaction via co-immunoprecipitation [1] [2].
  • Test Combination Therapies: Investigate if B7H6 knockdown can re-sensitize resistant cells to this compound, following the workflow above [3].
  • Explore Alternative MET Inhibitors: Test the efficacy of savolitinib, capmatinib, or tepotinib on your resistant cell lines to see if they can overcome resistance triggered by this compound [4] [5].
  • Target Downstream Pathways: Since resistance involves complex signaling rewiring, use your resistant cells to screen for persistent activation of downstream pathways (e.g., MAPK, PI3K/Akt) and test combinations of this compound with inhibitors of these pathways [1] [4].

Current Research Gaps

  • The search results do not contain a direct, step-by-step protocol for reversing already established this compound resistance.
  • Most combination strategies are suggested by parallel research on chemotherapeutics or other MET inhibitors, not with this compound itself.
  • The role of other common resistance mechanisms, such as secondary mutations or robust bypass signaling, in this compound resistance is not detailed.

References

Molecular Characterization of KRC-108-Resistant Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core phenotypic and molecular changes documented in KRC-108-resistant gastric cancer cells (MKN-45 lineage) [1] [2].

Characterization Point Observation in this compound-Resistant Clones (vs. Parental Cells)
Cell Morphology Shift from a round, poorly differentiated shape to an epithelial-like phenotype.
c-Met Protein Increased expression and phosphorylation (activation).
E-cadherin Expression Markedly increased.
Protein Interaction Novel interaction between E-cadherin and c-Met protein detected.
In Vivo Relevance Co-expression of E-cadherin and c-Met confirmed in human gastric carcinoma tissues.

Experimental Protocols for Generating & Analyzing Resistant Cells

Here are detailed methodologies for establishing resistant cell lines and confirming the resistance phenotype.

Generation of this compound-Resistant Cell Lines

This protocol is adapted from the study that established this compound-resistant clones from the MKN-45 human gastric cancer cell line [2].

  • Cell Line: MKN-45 human gastric cancer cells.
  • Culture Conditions: RPMI-1640 medium, supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO₂.
  • Selection Process:
    • Initial Exposure: Expose cells to 100 nM this compound for two weeks.
    • Dose Escalation: Gradually increase the concentration of this compound in the culture medium over a total period of three months.
    • Maintenance: Select and maintain replicate clones capable of proliferating in a final concentration of 1 µM this compound for experiments.
Cell Viability (Proliferation) Assay

This assay is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound and confirm resistance [3] [2].

  • Plating: Seed cells in a 96-well plate at a density of 2,000 cells per well.
  • Compound Treatment: Add serially diluted this compound to the wells. A 10-point, 3-fold serial dilution curve is standard, with a starting concentration of 10 µM.
  • Incubation: Incubate the plate for 72 hours at 37°C.
  • Viability Measurement: Use a tetrazolium-based assay (e.g., EZ-Cytox Cell Viability Assay kit). Incubate with the reagent for 3 hours and measure the absorbance at the recommended wavelength.
  • Data Analysis: Calculate the GI₅₀ value by performing a nonlinear regression analysis using software such as GraphPad Prism.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the key molecular change in resistance and the primary workflow for generating and validating resistant cells.

cluster_resistance Mechanism of Resistance Parental Parental MKN-45 Cell Resistant This compound-Resistant Clone Parental->Resistant  Chronic this compound Exposure cMet c-Met Protein Resistant->cMet  Upregulates Ecad E-cadherin cMet->Ecad  Physical Interaction Phenotype Epithelial-like Phenotype Ecad->Phenotype  Mediates

Troubleshooting Guide for Resistance Studies

Problem & Phenomenon Possible Cause Proposed Solution & Validation
Inconsistent Resistance Development: Cells fail to proliferate during selection. The dose escalation is too rapid, leading to complete cell death. Slow the escalation protocol. Confirm successful generation by comparing the GI₅₀ of resistant clones to parental cells via a viability assay [2].
Unexpected Morphological Changes: Cells exhibit a different morphology than the reported epithelial phenotype. The cell line or cancer type may have a different genetic background, leading to an alternative resistance mechanism. Characterize other established markers of epithelial (E-cadherin) and mesenchymal (N-cadherin, vimentin) states by western blot to fully define the new phenotype [1] [4].
Weak Signal in Co-immunoprecipitation: Difficulty detecting the E-cadherin/c-Met interaction. The protein-protein interaction may be transient or weak. The antibody efficiency may be low. Optimize lysis conditions (use milder detergents), and validate antibody specificity. Include both parental and resistant cell lysates as negative and positive controls [2].

Research Implications & Future Directions

The finding that resistance to a c-Met inhibitor promotes an epithelial transition is particularly striking because the opposite process—epithelial-to-mesenchymal transition (EMT)—is more commonly linked to drug resistance and metastasis [4]. This suggests a complex, context-dependent role for these pathways.

  • Therapeutic Challenge: This resistance mechanism may make cells vulnerable to other dependencies. Investigate combination therapies that target both the c-Met and E-cadherin-associated pathways.
  • Broader Inhibitor Profile: Be aware that this compound is a multi-kinase inhibitor. It also potently inhibits Tropomyosin receptor kinase A (TrkA), and its anti-tumor efficacy has been demonstrated in Trk fusion-positive colon cancer models [3]. Account for this in experimental designs.

References

KRC-108 c-Met E-cadherin interaction resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Key Findings

| What is the primary mechanism of resistance to the c-Met inhibitor KRC-108? | Resistance is linked to an epithelial transition. Resistant cells show: • Increased c-Met protein expression and phosphorylation (hyperactivation) • Morphological shift from round, poorly differentiated to epithelial-like • Upregulated E-cadherin expressionA novel physical interaction between E-cadherin and c-Met protein [1] [2] [3] | | Why does E-cadherin increase upon this compound resistance? | The study suggests the epithelial transition in resistant cells is mediated by recruiting E-cadherin to the c-Met protein. Immunoprecipitation confirmed this direct molecular interaction, which was also observed in human gastric carcinoma tissues [1] [3]. | | What is the clinical relevance of this finding? | The co-expression of E-cadherin and c-Met in human gastric cancer tissues indicates that this resistance mechanism could occur in patients. Investigating this axis is essential for developing strategies to overcome resistance in gastric cancer [1]. |

Troubleshooting Guide: Investigating this compound Resistance

Generating this compound-Resistant Cell Lines

This protocol is adapted from the methods used in the primary study [1].

  • Cell Line: MKN-45 human gastric cancer cells.
  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
  • Selection Process:
    • Initial Exposure: Continuously expose cells to a low concentration of this compound (e.g., 100 nM) for about two weeks.
    • Dose Escalation: Gradually increase the this compound concentration in a step-wise manner over a total period of approximately 3 months.
    • Final Maintenance: Select and maintain resistant clones that can proliferate reliably in a final concentration of 1 µM this compound.
Common Experimental Issues & Solutions
Problem Potential Cause Recommended Solution
Resistant cells show a change in morphology Expected epithelial transition This is a documented feature of resistance. Confirm via immunofluorescence for E-cadherin to show enhanced membrane staining and a more cobblestone-like appearance [1].

| No observed interaction between c-Met and E-cadherin | Suboptimal immunoprecipitation (IP) conditions | • Use a fresh, high-quality NETN lysis buffer with protease and phosphatase inhibitors. • Ensure antibody specificity and sufficient incubation time (overnight at 4°C). • Include proper controls (e.g., IgG) to validate the interaction [1]. | | c-Met phosphorylation is not detected in resistant clones | Incomplete resistance development or Western blot issues | • Verify the resistance phenotype by cell viability assay (GI50) to confirm a significant shift. • Use antibodies specific for phosphorylated c-Met (Tyr1234/1235). • Re-confirm increased total c-Met protein levels in your resistant lines [1]. |

Expected Quantitative Data from Resistant vs. Parental Cells

The table below summarizes the key changes you should expect to observe upon successful induction of resistance, based on the original study's data [1].

Assay Parental MKN-45 Cells This compound-Resistant Clones
Cell Viability (GI₅₀) Sensitive (lower nM range) Significant increase (e.g., able to proliferate at 1 µM)
c-Met Protein (Western Blot) Baseline expression Markedly increased
Phospho-c-Met (Western Blot) Low or undetectable Significantly increased
E-cadherin Protein Low expression Markedly increased
Cell Morphology Round, poorly differentiated Epithelial-like, cobblestone

Experimental Workflow & Signaling Pathway

To help visualize the core concepts and experimental journey discussed above, the following diagrams outline the proposed mechanism of resistance and the key experimental workflow for studying it.

resistance_mechanism Mechanism of this compound Resistance KRC108 This compound Treatment SelectivePressure Selective Pressure KRC108->SelectivePressure ResistantClone Resistant Clone Emerges SelectivePressure->ResistantClone cMetUp c-Met Overexpression & Phosphorylation ResistantClone->cMetUp ECadUp E-cadherin Upregulation ResistantClone->ECadUp Interaction c-Met / E-cadherin Physical Interaction cMetUp->Interaction ECadUp->Interaction MorphChange Epithelial Morphological Transition Interaction->MorphChange

experimental_workflow Key Experimental Workflow for Validation Start Parental Cell Line (MKN-45) GenerateRes Generate Resistant Clones (Gradual this compound exposure) Start->GenerateRes Phenotype Phenotypic Validation GenerateRes->Phenotype Viability Cell Viability Assay (GI₅₀) Phenotype->Viability Morph Morphology Imaging Phenotype->Morph Mech Mechanistic Investigation Phenotype->Mech Western Western Blot (c-Met, p-Met, E-cad) Mech->Western IP Co-Immunoprecipitation (c-Met & E-cadherin) Mech->IP IF Immunofluorescence (E-cadherin) Mech->IF

References

KRC-108 cell culture conditions and handling

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108 Compound Profile

The table below summarizes the key information about this compound for your experimental planning.

Parameter Description
IUPAC Name 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine [1]
Molecular Target Tropomyosin receptor kinase A (TrkA); also known to inhibit c-Met, Flt3, and ALK [1]
Primary Solvent Dimethyl sulfoxide (DMSO) [1]
Standard Stock Concentration 10 mM [1]
Storage -20°C [1]

Cell-Based Assay Protocols

Here are the detailed methodologies for key cell-based experiments involving this compound, as described in the source publication [1].

Cell Viability and Proliferation Assay

This protocol is used to determine the anti-proliferative effect (GI50) of this compound.

  • Cell Line: Human colon cancer cell line KM12C (harbors an NTRK1 gene fusion) [1].
  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin [1].
  • Procedure:
    • Plate KM12C cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
    • Prepare this compound in a 10-point, 3-fold serial dilution, starting from a maximum concentration of 10 µM.
    • Treat the cells with the compound for 72 hours.
    • Assess cell viability using a tetrazolium-based assay (e.g., EZ-Cytox Cell Viability Assay Kit).
    • Incubate with the viability reagent for 3 hours before measuring the absorbance.
  • Data Analysis: Calculate the GI50 value (concentration that causes 50% growth inhibition) using nonlinear regression analysis in software such as GraphPad Prism [1].
Wound Healing / Cell Migration Assay

This protocol tests the effect of this compound on cancer cell migration.

  • Procedure:
    • Plate KM12C cells in a 6-well plate at a high density (~1.2 x 10^6 cells/well).
    • Once the cells form a confluent monolayer, create a straight "wound" by scratching the monolayer with a sterile pipette tip.
    • Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
    • Treat the cells with the chosen concentrations of this compound.
    • Capture images of the wound immediately (0 hour) and after 24 hours under a light microscope.
    • Quantify the migrated area using image analysis software like ImageJ [1].
Drug Combination Study

This protocol assesses synergistic, additive, or antagonistic effects between this compound and standard chemotherapeutics.

  • Example Drug: 5-Fluorouracil (5-FU) [1].
  • Procedure:
    • Plate KM12C cells as for the viability assay (2,000 cells/well in a 96-well plate).
    • Treat cells with a range of concentrations of both 5-FU and this compound. In the cited study, the drugs were mixed in a 13.3:1 ratio based on their individual GI50 values (5-FU GI50 = 2.90 µM; this compound GI50 = 220 nM).
    • Incubate the combination treatment for 72 hours.
    • Measure cell viability as described above.
  • Data Analysis: Analyze the combination data using the Combination Index (CI) method with software such as Compusyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [1].

This compound Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound and its cellular consequences, based on the findings from the research article [1].

G This compound Inhibits TrkA Signaling Pathway cluster_0 Downstream Signaling Molecules cluster_1 This compound Induced Effects NTRK1_Fusion NTRK1 Gene Fusion (e.g., TPM3-NTRK1) Constitutive_Activation Constitutive TrkA Activation & Dimerization NTRK1_Fusion->Constitutive_Activation Downstream_Signaling Activation of Downstream Signaling Pathways Constitutive_Activation->Downstream_Signaling Cell_Processes Promotion of Cell Proliferation & Survival Downstream_Signaling->Cell_Processes AKT Akt Downstream_Signaling->AKT PLCG PLCγ Downstream_Signaling->PLCG ERK ERK1/2 Downstream_Signaling->ERK KRC108 This compound Treatment KRC108->Downstream_Signaling Inhibits TrkA Kinase Cell_Outcomes Cell Outcomes KRC108->Cell_Outcomes Induces G1_Arrest G1 Cell Cycle Arrest Cell_Outcomes->G1_Arrest Apoptosis Apoptotic Cell Death Cell_Outcomes->Apoptosis Autophagy Autophagy Cell_Outcomes->Autophagy

Frequently Asked Questions

What is the specific solvent and storage condition for this compound? this compound should be dissolved in DMSO to a standard stock concentration of 10 mM and stored at -20°C for long-term stability [1].

Which cell line has been validated for use with this compound? The KM12C human colon cancer cell line has been used to characterize this compound. This cell line harbors an NTRK1 gene fusion, making it a relevant model for studying TrkA inhibition [1].

What is the typical treatment duration for this compound in cell-based assays? For cell viability and proliferation assays, a standard treatment duration is 72 hours [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No anti-proliferative effect Inactive compound; incorrect cell model. Verify cell line authenticity (use KM12C for TrkA fusion). Test compound activity in an in vitro kinase assay. Check stock solution age and storage conditions [1].
High background in viability assay Incomplete removal of media containing compound before assay. Ensure careful washing of cell monolayers with PBS before adding the viability reagent [1].
Excessive cell death in control DMSO cytotoxicity. Ensure the final concentration of DMSO in your culture media is ≤ 0.1% (v/v) as a general guideline for most cell lines.

A Note on Available Information

It's important to know that the data presented here is based on a single, foundational research paper. As such, many detailed protocols and handling conditions (such as precise media formulations beyond basic MEM, passaging techniques for KM12C cells, or detailed instructions for western blot analysis) are not available in the public search results I obtained.

  • Contacting the Source: Reaching out to the corresponding author of the original research paper [1].
  • Searching Chemical Databases: Looking up this compound in commercial chemical supplier databases, which sometimes provide handling and safety data sheets.

References

Understanding the Combination Index (CI) and CompuSyn

Author: Smolecule Technical Support Team. Date: February 2026

The Combination Index (CI) is a quantitative measure based on the mass-action law principle to determine the interaction between two or more drugs [1] [2]. The CI values are interpreted as follows [1]:

  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism

CompuSyn is a software that automates these calculations. It is freely available for download upon registration from the ComboSyn website [2].

Experimental Design & Protocol for KRC-108 Combination Studies

A proper experimental design is critical for obtaining valid CI results. The general workflow for a this compound combination study is as follows:

start Plan Experiment step1 1. Determine Single-Agent GI₅₀ start->step1 step2 2. Define Combination Ratio (Based on GI₅₀ ratio) step1->step2 step3 3. Prepare Drug Dilutions (Serial dilutions, constant ratio) step2->step3 step4 4. Treat Cells & Assay (72hr incubation, viability assay) step3->step4 step5 5. Input Data into CompuSyn step4->step5 step6 6. Analyze CI Output & Plots step5->step6 result Interpret Result: Synergism (CI<1), Additive (CI=1), Antagonism (CI>1) step6->result

Here is a detailed methodology based on a published study combining this compound with 5-Fluorouracil (5-FU) [3]:

  • Cell Culture: KM12C human colon cancer cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Single-Agent Activity (GI₅₀ Determination)
    • Cells were plated in 96-well plates (2,000 cells/well) and allowed to adhere overnight.
    • Treatments: this compound and the combination drug (e.g., 5-FU) were individually administered using 3-fold serial dilutions.
    • Incubation: 72 hours at 37°C.
    • Viability Assessment: A tetrazolium-based cell viability assay (like EZ-Cytox) was used. The absorbance was measured, and GI₅₀ values were calculated using nonlinear regression in software such as GraphPad Prism.
  • Combination Therapy Setup
    • Ratio Definition: The combination ratio is based on the GI₅₀ ratio of the two drugs. In the cited study, 5-FU and this compound were mixed in a 13.3:1 ratio [3].
    • Dose Ranges: A concentration range covering above and below the expected effective dose is used. For example, 5-FU might be tested from 0.195-100 µM, while this compound is tested from 15 nM to 7.5 µM [3].
    • Treatment: Cells are treated with the drug combinations, prepared in the fixed ratio, for 72 hours. Cell viability is then assessed.

Example Data from this compound Studies

The table below summarizes key experimental parameters from published research:

Parameter Description Example from Literature
Cell Line Used Cancer cell line for the experiment. KM12C colon cancer cells [3].
Single-Agent GI₅₀ Concentration causing 50% growth inhibition. This compound: 220 nM; 5-FU: 2.90 µM [3].
Combination Ratio Ratio of drugs based on their GI₅₀. 5-FU : this compound = 13.3 : 1 [3].
Software Used Tool for CI calculation and data analysis. CompuSyn software [3] [4].

Troubleshooting Common Issues

  • Incorrect Combination Ratio: The ratio of drugs in the combination should be based on their individual GI₅₀ (or IC₅₀) values, not arbitrary or equimolar concentrations [1].
  • Poor Dose-Effect Data: The CI method requires good quality single-agent dose-effect data to establish the "median-effect" parameters. Ensure your single-drug experiments have a clear dose-response curve [1] [2].
  • Software Operation: When using CompuSyn, carefully input the dose and effect data for the single drugs and the combination in the fixed ratio. The software will automatically simulate the CI values and generate Fa-CI plots and isobolograms [1].

FAQ: Common Questions on CI and this compound

  • What is the theoretical foundation of the CI method? It is entirely based on the mass-action law principle, providing a theoretical basis for quantifying synergism and antagonism without artificial assumptions [1] [2].
  • Can the CI method be applied to other KRC compounds? Yes, the same methodology has been applied to other derivatives, such as using CompuSyn to analyze the combination of KRC-180 (a JAK2 inhibitor) with cytarabine [4].

References

Experimental Protocol: Generating KRC-108-Resistant Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below is adapted from a study that generated KRC-108-resistant clones from the MKN-45 human gastric cancer cell line [1] [2].

Step-by-Step Methodology

Step Description Key Parameters from Literature
1. Cell Culture Culture the parental cell line (e.g., MKN-45 human gastric cancer cells) in appropriate medium (e.g., RPMI-1640 with 10% FBS) [1]. Maintain at 37°C in a humidified atmosphere of 5% CO₂ [1].
2. Initial Drug Exposure Expose cells to a low concentration of this compound. The published study started at 100 nM [1]. Culture cells in this initial concentration for two weeks [1].
3. Dose Escalation Gradually increase the concentration of this compound in the culture medium in a stepwise manner. The concentration was increased gradually over 3 months to a final concentration of 1 µM [1].
4. Selection & Expansion At each step, select the population of cells that survives and proliferates. Expand these resistant clones. The resistant clones used in the study were capable of proliferating in 1 µM this compound [1].
5. Confirmation of Resistance Confirm the development of resistance by comparing the half-maximal growth inhibitory concentration (GI₅₀) of the resistant clones to the parental cells using cell viability assays [1]. A tetrazolium-based assay (like EZ-CYTOX) can be used. Calculate GI₅₀ by non-linear regression [1].

The following workflow diagram outlines the key stages of this process.

G Workflow for Generating this compound-Resistant Cell Lines Start Parental Cell Line (e.g., MKN-45) Step1 Initial Exposure Culture with low-dose This compound (e.g., 100 nM) Start->Step1 Step2 Dose Escalation Gradually increase drug concentration over weeks Step1->Step2  After ~2 weeks Step3 Selection & Expansion Select surviving cells and expand population Step2->Step3  Repeat cycles Step4 Resistance Confirmation Compare GI₅₀ of resistant vs. parental cell line Step3->Step4  At target concentration End Stable Resistant Clone Capable of proliferating in 1 µM this compound Step4->End

Troubleshooting Common Issues

Here are solutions to common problems you might encounter during the resistance generation process.

Problem Possible Cause Solution
Complete Cell Death Initial drug concentration is too high. Reduce the starting concentration of this compound. If 100 nM is too potent, begin at a lower dose (e.g., 10-50 nM) and optimize [3].
Cells Fail to Proliferate Drug concentration was increased too quickly, not allowing enough time for adaptation. Extend the duration at each concentration step. Ensure cells are 80% confluent and healthy before passaging and increasing the dose [3].
Inconsistent Resistance Heterogeneous cell population or contamination of stock. Use a monoclonal cell line as the parent population. Regularly freeze down aliquots of cells at each successful concentration step to create a "bank" [3].

Known Mechanisms of this compound Resistance

Understanding the molecular changes in resistant cells can help validate your models. In the case of this compound, which is a c-Met and multi-kinase inhibitor, the following changes were documented in resistant gastric cancer cells:

  • Upregulation of Target Protein: Increased expression and phosphorylation of the c-Met protein itself [1] [2].
  • Morphological Transition: Resistant cells underwent an epithelial transition, changing from a round to an epithelial-like morphology [1] [2].
  • Increased E-cadherin Expression: Consistent with the morphological change, expression of the epithelial marker E-cadherin was increased, and an interaction between E-cadherin and c-Met was observed [1] [2].

References

KRC-108 phosphorylation downstream signaling optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on KRC-108 Signaling

This compound inhibits Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene. In NTRK1 gene fusion cancers, this compound suppresses tumor growth by disrupting downstream signaling and inducing cell death [1].

  • Target Pathway: this compound directly inhibits TrkA kinase activity [1].
  • Downstream Signaling: It suppresses phosphorylation of key downstream effectors: Akt, phospholipase Cγ (PLCγ), and ERK1/2 [1].
  • Cellular Outcomes: Treatment leads to cell cycle arrest, apoptotic cell death, and autophagy in KM12C colon cancer cells harboring an NTRK1 gene fusion [1].
  • In Vivo Efficacy: this compound shows anti-tumor activity in a KM12C cell xenograft model [1].

Experimental Protocols & Technical Data

Here are the core methodologies and quantitative data from the key characterization study for your experimental planning [1].

In Vitro Kinase Activity Assay

This protocol measures direct TrkA kinase inhibition by this compound.

  • Key Reagents: HTRF KinEASE-TK kit, recombinant TrkA kinase domain, TK-substrate biotin, ATP [1].
  • Procedure:
    • Prepare a kinase reaction mixture in a 96-well plate.
    • Serially dilute this compound in DMSO (3-fold serial dilutions).
    • Incubate TrkA kinase with the substrate, ATP, and diluted this compound.
    • Add detection reagents and measure the TR-FRET signal.
  • Data Analysis: Fit a dose-response curve using nonlinear regression to calculate the IC50 value [1].
Cell-Based Viability and Signaling Assays

These assays determine the compound's effect on cancer cells.

  • Cell Line: Human colon cancer cell line KM12C (harbors NTRK1 gene fusion) [1].
  • Culture Conditions: Minimum essential medium (MEM) with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2 [1].
  • Cell Viability (GI50) Assay:
    • Plate KM12C cells in a 96-well plate.
    • Treat with serially diluted this compound for 72 hours.
    • Measure viability using a tetrazolium-based assay (e.g., EZ-Cytox Cell Viability Assay Kit).
    • Calculate the GI50 value (concentration for 50% growth inhibition) using nonlinear regression [1].
  • Immunoblot Analysis for Downstream Signaling:
    • Lyse cells treated with this compound in SDS lysis buffer.
    • Measure protein concentration via BCA assay.
    • Perform immunoblotting to detect phosphorylation levels of Akt, PLCγ, and ERK1/2 [1].
Quantitative Data Summary
Assay Type Measured Parameter Result/Value Experimental Context
In Vitro Kinase Assay TrkA Inhibition (IC50) Not explicitly stated Recombinant TrkA kinase domain [1]
Cell Viability Assay Growth Inhibition (GI50) 220 nM KM12C colon cancer cells [1]
Immunoblot Analysis Phosphorylation Suppression Akt, PLCγ, ERK1/2 KM12C cells after this compound treatment [1]
Drug Combination Combination Index (CI) with 5-FU Additive or Synergistic* *Specific CI values not provided in the abstract; analysis performed [1]

Troubleshooting Guide

Problem Potential Cause Solution
High background in kinase assay Incomplete washing; high ATP concentration Optimize ATP concentration per kit instructions; ensure thorough washing steps.
Poor cell viability inhibition Inactive compound; wrong cell model Verify compound solubility and stock concentration; use a validated NTRK fusion-positive cell line (e.g., KM12C).
No change in phosphoprotein levels Inefficient cell lysis; wrong antibody Check lysis buffer completeness and protease/phosphatase inhibitors; validate antibody specificity for phosphorylated targets.

Frequently Asked Questions

  • What is the primary mechanism of action of this compound? this compound is a benzoxazole compound that acts as a potent and direct ATP-competitive inhibitor of the TrkA kinase, suppressing its downstream survival and proliferation signals [1].

  • Which downstream signaling pathways does this compound affect? this compound significantly inhibits the phosphorylation of Akt (PI3K pathway), ERK1/2 (MAPK pathway), and PLCγ, which are crucial downstream effectors of TrkA [1].

  • Does this compound show synergy with standard chemotherapeutics? Yes, preliminary data exists for combination studies. The combination of this compound with 5-Fluorouracil (5-FU) was analyzed for additive, synergistic, or antagonistic effects using the Combination Index (CI) method, showing promise [1].

This compound Signaling Pathway and Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.

G This compound Inhibition of TrkA Downstream Signaling NGF NGF TrkA_Fusion TrkA_Fusion NGF->TrkA_Fusion Ligand-Independent Activation PLCg PLCg TrkA_Fusion->PLCg Phosphorylates AKT AKT TrkA_Fusion->AKT Phosphorylates ERK ERK TrkA_Fusion->ERK Phosphorylates KRC108 KRC108 KRC108->TrkA_Fusion Inhibits Apoptosis Apoptosis KRC108->Apoptosis Induces CellSurvival CellSurvival PLCg->CellSurvival AKT->CellSurvival CellProliferation CellProliferation ERK->CellProliferation

G This compound Experimental Workflow InVitroAssay InVitroAssay Step1 In Vitro Kinase Assay InVitroAssay->Step1 CellViability CellViability Step2 Cell Culture & Treatment (KM12C Cell Line) CellViability->Step2 WesternBlot WesternBlot Step4 Immunoblot Analysis (p-Akt, p-ERK, p-PLCγ) WesternBlot->Step4 InVivoStudy InVivoStudy Step5 In Vivo Xenograft Model (Tumor Growth Measurement) InVivoStudy->Step5 Step3 Cell Viability Assay (GI50 Calculation) Step2->Step3

Important Notes for Your Research

  • Context of Data: The information provided is primarily from a single, foundational characterization study [1]. Further optimization of protocols like immunoblotting may be needed for your specific laboratory setup.
  • Combination Therapy: The results on the combination of this compound with 5-FU are promising, but the specific CI values (indicating the degree of synergy) were not detailed in the abstract. This is an area ripe for further investigation [1].
  • Beyond this compound: The field of TRK inhibitor development is advancing rapidly. Newer "next-generation" inhibitors like Zurletrectinib are being developed to overcome resistance mutations that arise after first-generation treatment, showing strong intracranial activity [2].

References

KRC-108 vs entrectinib anti-tumor activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Key Data

The table below summarizes the available information on KRC-108 and entrectinib.

Feature This compound Entrectinib
Primary Target(s) TrkA, c-Met, Flt3, ALK, Aurora A [1] [2] TRKA/B/C, ROS1, ALK [3] [4]
Development Stage Preclinical Research FDA-Approved Drug [5]
Key In-Vitro Model KM12C colon cancer cells (harboring NTRK1 gene fusion) [1] Various human solid tumor cell lines (harboring NTRK1/2/3, ROS1, or ALK fusions) [3]
In-Vitro Activity Inhibited TrkA kinase activity; suppressed growth of KM12C cells (GI₅₀: 220 nM) [1] Potent enzyme inhibition (IC₅₀: 1.7 nM for TRKA, 0.1 nM for TRKB/C) [3]
Mechanism of Action Induced cell cycle arrest, apoptosis, and autophagy; suppressed phosphorylation of Akt, PLCγ, and ERK1/2 [1] Inhibits constitutively active fusion kinases, blocking oncogenic signaling [3]
In-Vivo Model KM12C cell xenograft model (mice) [1] Patient-derived xenograft (PDX) models [3]
In-Vivo Activity Exhibited anti-tumor activity [1] Demonstrated tumor regression [3]
Clinical Efficacy Not applicable (Preclinical stage) ORR: 57.4%-61.2% in adults with NTRK fusion-positive solid tumors; intracranial ORR: 63.6% [4] [5]
Clinical Safety Not available Manageable safety profile; common AEs: fatigue, constipation, dysgeusia; serious AEs: CHF, CNS effects [3] [5]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a detailed look at the key methodologies used.

1. In-Vitro Kinase Assay for this compound

  • Objective: To evaluate the direct inhibitory effect of this compound on TrkA kinase activity [1].
  • Methodology: A time-resolved fluorescence-based HTRF KinEASE-TK kit was used.
  • Procedure:
    • Reaction Setup: The kinase reaction was performed in a 96-well plate containing the TrkA kinase domain, a TK-substrate biotin, and ATP.
    • Compound Treatment: this compound was added in a 3-fold serial dilution.
    • Detection: After the reaction, detection reagents were added, and the time-resolved Förster resonance energy transfer (TR-FRET) signal was measured at 615 nm and 665 nm.
    • Analysis: The dose-response curve was fitted by nonlinear regression to calculate the IC₅₀ value using GraphPad Prism software [1].

2. Cell-Based Viability and Signaling Assays

  • Objective: To determine the compound's effect on cancer cell proliferation and downstream signaling pathways [1].
  • Cell Line: KM12C human colon cancer cells (harboring an NTRK1 gene fusion) were cultured in MEM with 10% FBS.
  • Viability Procedure:
    • Cells were plated in 96-well plates and treated with this compound for 72 hours.
    • Cell viability was assessed using a tetrazolium-based (EZ-Cytox) assay.
    • The 50% growth inhibition (GI₅₀) value was calculated using nonlinear regression analysis [1].
  • Signaling Analysis:
    • Treated cells were lysed, and proteins were separated by SDS-PAGE and transferred to a membrane.
    • Immunoblot analysis was performed using antibodies against key proteins (e.g., phosphorylated Akt, PLCγ, ERK1/2) to assess pathway inhibition [1].

3. In-Vivo Xenograft Models The following diagram illustrates the general workflow for the in-vivo xenograft studies referenced for both compounds.

start Start: Implant Tumor Cells group Randomize into Groups start->group treat Administer Treatment (Compound vs. Control) group->treat measure Measure Tumor Volume Over Time treat->measure harvest Harvest Tumors for Analysis measure->harvest

Interpretation and Research Implications

The data reveals distinct profiles for each compound:

  • This compound is a preclinical, multi-kinase inhibitor with promising in-vitro and in-vivo activity, particularly against TrkA. Its multi-target nature could be an advantage but also complicates the understanding of its precise anti-tumor mechanism [1] [2].
  • Entrectinib is a clinically validated, CNS-active targeted therapy approved for specific gene fusions. Its efficacy and safety are well-documented in large clinical trials, showing strong systemic and intracranial responses [4] [5].

For your research or development work, this means:

  • For novel pathway discovery, this compound's multi-kinase profile might be of interest.
  • For translational research or clinical application, entrectinib has a defined and proven clinical benefit.
  • A direct, head-to-head comparison in a standardized preclinical model is needed to truly determine any differences in potency, efficacy, or mechanism.

References

KRC-108 vs selitrectinib repotrectinib resistance profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of TRK Inhibitors

Feature KRC-108 Selitrectinib (LOXO-195) Repotrectinib (TPX-0005)
Stage of Development Preclinical research [1] Clinical trials (second-generation) [2] [3] Clinical trials (second-generation) [2] [3]
Primary Known Targets TrkA, c-Met, Flt3, ALK [1] [4] TRKA, TRKB, TRKC (pan-TRK inhibitor) [2] [3] TRKA, TRKB, TRKC (pan-TRK inhibitor); also targets ROS1, ALK [2] [5]
Key Resistance Data No published data on specific TRK resistance mutations. Studied in context of c-Met inhibitor resistance [4]. Active against solvent-front (e.g., TRKA G595R) and gatekeeper mutations. Less potent against xDFG and compound mutations [2] [3] [6]. Highly potent against solvent-front, gatekeeper, xDFG, and compound mutations. Overcomes selitrectinib resistance in some cases [2] [3] [6].
Reported In Vitro Potency (Example) GI₅₀ of 220 nM in KM12C colon cancer cells (harboring NTRK1 fusion) [1]. IC₅₀ of 27 nM for TRK G623R (solvent-front) [2]. IC₅₀ of 2 nM for TRK G623R (solvent-front) [2].

Experimental Protocols for Profiling TRK Inhibitors

The methodologies below are commonly used to generate the type of data found in the search results and are essential for a comprehensive resistance profile.

In Vitro Kinase Assay
  • Purpose: To directly measure a compound's ability to inhibit the kinase activity of wild-type and mutant TRK proteins [1].
  • Protocol Summary: A recombinant TRK kinase domain is incubated with ATP and a substrate peptide in the presence of a serial dilution of the inhibitor. Kinase activity is often detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. The signal is measured, and IC₅₀ values (concentration that inhibits 50% of activity) are calculated using nonlinear regression analysis [1] [6].
Cell-Based Viability and Clonogenic Assays
  • Purpose: To determine the functional consequence of TRK inhibition on the survival and proliferation of cancer cells driven by NTRK fusions.
  • Protocol Summary:
    • Viability Assay: NTRK fusion-positive cell lines (e.g., KM12C) are plated and treated with a dose range of the inhibitor for 72 hours. Cell viability is quantified using a tetrazolium-based assay (e.g., CellTiter-Glo). The GI₅₀ (50% growth inhibitory concentration) is then determined [1] [3].
    • Clonogenic Assay: Cells are treated with inhibitors for a longer duration (e.g., 72 hours) and then stained with crystal violet to visualize and quantify the ability of single cells to form colonies, assessing long-term anti-proliferative effects [3].
Western Blot Analysis of Signaling Pathways
  • Purpose: To confirm on-target engagement by demonstrating inhibition of TRK phosphorylation and its downstream signaling pathways.
  • Protocol Summary: NTRK fusion-positive cells are treated with the inhibitor. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated TRK, total TRK, and key downstream proteins like phospho-ERK1/2 and phospho-Akt. A reduction in phosphorylation signals indicates effective pathway blockade [1] [3].
Mutagenesis Screens & Profiling
  • Purpose: To proactively identify potential resistance mutations and profile the activity of inhibitors against a panel of known mutants.
  • Protocol Summary:
    • Unbiased Screen: Cells dependent on an NTRK fusion (e.g., Ba/F3 models) are exposed to a mutagen and then grown in the presence of the inhibitor. Resistant clones are expanded, and their DNA is sequenced to identify acquired mutations in the kinase domain [5].
    • Directed Profiling: Engineered cell lines expressing a predefined set of clinically relevant TRK mutations (e.g., solvent-front, gatekeeper, xDFG) are tested against the inhibitors to determine their susceptibility [3] [6].

Pathways and Workflow

To better understand the experimental context, the following diagram outlines the key signaling pathway targeted by these inhibitors and a generalized workflow for profiling them.

architecture NTRK_Fusion NTRK Fusion Gene Constitutive_Activation Constitutive TRK Activation NTRK_Fusion->Constitutive_Activation Downstream_Signaling Downstream Signaling Constitutive_Activation->Downstream_Signaling PLCg PLCγ Downstream_Signaling->PLCg PI3K PI3K/Akt Downstream_Signaling->PI3K MAPK RAS/MAPK Downstream_Signaling->MAPK Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival PI3K->Cell_Survival MAPK->Cell_Survival TRK_Inhibitor TRK Inhibitor TRK_Inhibitor->Constitutive_Activation

workflow Start Define Comparison Profile InVitro In Vitro Kinase Assay (IC₅₀ determination) Start->InVitro CellViability Cell-Based Assays (GI₅₀ & Clonogenic) InVitro->CellViability Signaling Western Blot Analysis (Target Engagement) CellViability->Signaling Resistance Resistance Profiling (Mutagenesis & Panel Testing) Signaling->Resistance DataSynthesis Synthesize Data (Table & Report) Resistance->DataSynthesis

Interpretation Guide for Researchers

  • Focus on Clinical Relevance: For investigating mechanisms to overcome clinical resistance to first-generation TRK inhibitors, the data strongly supports the use of repotrectinib and selitrectinib. Repotrectinib appears to have a broader spectrum of activity against various single and compound mutations [2] [6].
  • This compound as a Research Tool: this compound represents an interesting multi-kinase scaffold and may be valuable for basic research on TrkA biology or cancers with co-dependent signaling. However, its profile as a TRK-specific therapeutic, particularly regarding resistance, remains uncharacterized [1].
  • Mind the Gaps: The absence of direct comparative data in the same experimental system is a major limitation. Authoritative conclusions would require head-to-head studies under standardized conditions.

References

KRC-108 adverse effects comparison other TrkA inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

KRC-108 Preclinical Profile and Mechanism

The benzoxazole compound This compound is an investigational small-molecule inhibitor that targets the Tropomyosin Receptor Kinase A (TrkA). Its characterization comes entirely from preclinical studies [1] [2] [3].

  • Mechanism of Action: this compound works by inhibiting the activity of the TrkA kinase. In cell models of KM12C colon cancer (which harbors an NTRK1 gene fusion), it suppressed the phosphorylation of key downstream signaling molecules like Akt, phospholipase Cγ (PLCγ), and ERK1/2, which are part of the MAPK and PI3K pathways crucial for cell growth and survival [1].
  • Observed Cellular Effects: Treatment with this compound in these cancer cells led to cell cycle arrest, apoptotic cell death, and the induction of autophagy [1].
  • In Vivo Efficacy: The compound demonstrated anti-tumor activity in a KM12C cell xenograft model in mice [1].

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow used to validate its effects.

g7_flowchart NTRKFusion NTRK Gene Fusion ConstitutiveActivation Constitutive TrkA Activation NTRKFusion->ConstitutiveActivation DownstreamPathways Downstream Pathway Activation (PI3K/Akt, RAS/MAPK, PLCγ) ConstitutiveActivation->DownstreamPathways CancerPhenotype Uncontrolled Cell Proliferation & Survival DownstreamPathways->CancerPhenotype InVitroAssay In Vitro Kinase Assay (HTRF KinEASE-TK kit) CellViability Cell Viability Assay (KM12C colon cancer cells) Immunoblot Immunoblot Analysis (p-Akt, p-ERK, p-PLCγ) InVivoModel In Vivo Xenograft Model (KM12C cells in mice) KRC108 This compound Treatment KRC108->InVitroAssay Inhibits TrkA kinase activity KRC108->CellViability Reduces cell growth (GI50 = 220 nM) KRC108->Immunoblot Suppresses phosphorylation of downstream signals KRC108->InVivoModel Shows anti-tumor efficacy

Comparison with Other TrkA Inhibitors

The table below summarizes key information for this compound and other prominent TrkA inhibitors based on the available search results.

Inhibitor Development/Approval Status Reported Adverse Effects (Context) Key Characteristics
This compound Preclinical/research stage [1] Not reported in preclinical studies [1] Benzoxazole compound; also reported to inhibit c-Met, Flt3, and ALK [1].
Larotrectinib FDA-approved (1st generation) [1] Information not in results Tissue-agnostic approval for NTRK fusion-positive cancers [1].
Entrectinib FDA-approved (1st generation) [1] Nervous system disorders, weight gain, anemia cited as representative effects [1] Also targets ROS1 and ALK; tissue-agnostic approval [1].
Selitrectinib (LOXO-195) Clinical development (2nd generation) [1] [4] Information not in results Designed to overcome resistance to 1st-gen inhibitors [1] [4].
Repotrectinib (TPX-0005) Clinical development (2nd generation) [1] [4] Information not in results Designed to overcome resistance to 1st-gen inhibitors [1] [4].
Zurletrectinib Clinical development (next-generation) [4] Information not in results Reported strong intracranial activity against resistant mutations [4].

References

KRC-108 tissue distribution compared other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of KRC-108 vs. Other Kinase Inhibitors

The table below consolidates the available information on this compound and provides general characteristics of typical kinase inhibitors for comparison. Please note that data for this compound is incomplete.

Property This compound Typical Approved Kinase Inhibitors (e.g., Larotrectinib, Imatinib)
Primary Target TrkA (Tropomyosin receptor kinase A) [1] Various (e.g., Trk fusion proteins for Larotrectinib; BCR-ABL for Imatinib) [1] [2]
Other Kinase Targets c-Met, Flt3, ALK (from prior studies) [1] Varies by drug; can be selective or multi-targeted [2]
Mechanism ATP-competitive inhibitor (inferred from assays) [1] Type I (active conformation) or Type II (inactive conformation) ATP-competitive inhibitors are common [3]
Reported Tissue Distribution Information not found in available data Well-characterized in drug approval packages; a key parameter for dosing and toxicity [2]
In Vivo Efficacy Model KM12C colon cancer cell xenograft model in mice [1] Standard preclinical xenograft models [2]
Key Experimental Evidence In vitro kinase assays, cell viability, apoptosis/autophagy, signaling pathway suppression (Akt, PLCγ, ERK) [1] Comprehensive preclinical data including ADME (Absorption, Distribution, Metabolism, Excretion) profiling [2]

Experimental Data and Methodology for this compound

While tissue distribution data is lacking, the research on this compound provides detailed methodology on how its core inhibitory activity and efficacy were established. The experimental workflow used in its characterization is summarized below.

cluster_1 Key Findings Start Study Aim: Characterize this compound as a TrkA Inhibitor InVitro In Vitro Kinase Assay Start->InVitro CellBased Cell-Based Assays Start->CellBased InVivo In Vivo Efficacy Study Start->InVivo Finding1 Dose-dependent inhibition of TrkA phosphorylation InVitro->Finding1 Finding2 Suppressed cancer cell growth (GI₅₀: 220 nM) Induced apoptosis & autophagy CellBased->Finding2 Finding3 Inhibited tumor growth in mouse xenograft model InVivo->Finding3

The specific experimental protocols cited in the research are as follows [1]:

  • In Vitro Kinase Assay: TrkA kinase activity was measured using a time-resolved fluorescence-based HTRF KinEASE-TK kit. Recombinant TrkA kinase domain was incubated with a TK-substrate biotin, ATP, and serially diluted this compound. The half-maximal inhibitory concentration (IC₅₀) was calculated based on the TR-FRET signal.
  • Cell Viability Assay (GI₅₀ Determination): KM12C colon cancer cells (harboring an NTRK1 gene fusion) were treated with 3-fold serial dilutions of this compound for 72 hours. Cell viability was assessed using a tetrazolium-based assay (EZ-Cytox), and the 50% growth inhibition (GI₅₀) value was calculated.
  • Immunoblot Analysis: KM12C cells were lysed, and proteins were separated by SDS-PAGE. The suppression of phosphorylation of TrkA downstream signaling molecules (Akt, PLCγ, ERK1/2) was detected using specific antibodies.

References

KRC-108 anti-tumor activity HT29 NCI-H441 xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Tumor Activity of KRC-108

The following table summarizes the key experimental data for this compound's performance from the identified preclinical study [1] [2]:

Evaluation Parameter HT29 Colorectal Cancer Model NCI-H441 Lung Cancer Model
Reported Anti-Tumor Effect Effective inhibition of tumor growth [1] [2] Effective inhibition of tumor growth [1] [2]
In Vivo Model Details Human xenograft model in athymic BALB/c nu/nu mice [1] [2] Human xenograft model in athymic BALB/c nu/nu mice [1] [2]
Key In Vitro Potency (GI₅₀) Part of a panel where GI₅₀ values ranged from 0.01 to 4.22 µM [1] [2] Part of a panel where GI₅₀ values ranged from 0.01 to 4.22 µM [1] [2]

Mechanism of Action & Kinase Inhibition Profile

This compound is a multi-kinase inhibitor discovered from a series of aminopyridines substituted with benzoxazole. Its primary mechanism is the inhibition of key receptor tyrosine kinases involved in cancer signaling pathways [1] [2].

The diagram below illustrates this compound's multi-targeted mechanism of action and the subsequent biological effects:

krc108_mechanism KRC108 This compound Inhibitor cMet c-Met Kinase KRC108->cMet Ron Ron Kinase KRC108->Ron Flt3 Flt3 Kinase KRC108->Flt3 TrkA TrkA Kinase KRC108->TrkA OncogenicMutants Inhibition of Oncogenic c-Met Mutants (M1250T, Y1230D) cMet->OncogenicMutants More potent than wild-type inhibition Proliferation Inhibition of Cancer Cell Proliferation cMet->Proliferation Ron->Proliferation Flt3->Proliferation TrkA->Proliferation TumorGrowth Inhibition of Tumor Growth In Vivo Proliferation->TumorGrowth

Detailed Experimental Protocols

The anti-tumor efficacy of this compound was established through standard preclinical protocols. Here is a detailed breakdown of the key methodologies cited in the research:

In Vitro Cytotoxicity Assay
  • Purpose: To determine the compound's potency in inhibiting cancer cell proliferation.
  • Cell Lines: Tested on a panel of various cancer cell lines, including HT29 and NCI-H441.
  • Key Metric: GI₅₀ (50% Growth Inhibitory concentration). This is the drug concentration required to inhibit 50% of cell growth after a continuous exposure period (typically 48-72 hours).
  • Procedure: Cells are seeded in multi-well plates and exposed to a range of concentrations of this compound. Cell viability is then measured using colorimetric (e.g., MTT, WST-1) or fluorometric assays. The GI₅₀ is calculated from the resulting dose-response curve [1] [2].
In Vivo Xenograft Study
  • Purpose: To evaluate the anti-tumor efficacy of this compound in a live animal model that mimics human cancer.
  • Model System: Immunocompromised athymic BALB/c nu/nu mice, which lack a functional T-cell immune system, preventing rejection of implanted human cancer cells.
  • Xenograft Establishment: Human cancer cells (HT29 for colorectal cancer, NCI-H441 for lung cancer) are injected subcutaneously into the flank of the mice.
  • Dosing Protocol: Once tumors reached a measurable size (e.g., ~100-150 mm³), mice are randomized into groups and treated with either this compound or a control vehicle. This compound was administered orally, indicating its potential as an oral drug candidate.
  • Efficacy Assessment: Tumor volume and body weight are monitored regularly. Tumor volume is calculated using the formula: (length × width²) / 2. The primary endpoint is a statistically significant reduction in tumor growth rate or tumor volume in the treated group compared to the control group [1] [2] [3].

Interpretation and Research Context

  • Standalone Data: The data demonstrates that this compound is a potent, orally active multi-kinase inhibitor with confirmed efficacy in two different xenograft models, making it a promising lead compound for further development [1] [2].
  • Limitation of the Comparison: The search results do not contain studies that directly test this compound and another inhibitor side-by-side in the same experiment. Therefore, a true head-to-head comparison of its performance against marketed or other experimental alternatives (like crizotinib or cabozantinib) cannot be made from this information alone.
  • HT29 Model Context: The HT29 cell line is a well-characterized model for colorectal cancer. It carries mutations in key genes like BRAF (V600E) and is widely used to study drug resistance and combination therapies [3] [4].

References

KRC-108 TrkA fusion cancer models vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of KRC-108 and Other TRK Inhibitors

Feature This compound Larotrectinib Entrectinib Selitrectinib & Repotrectinib
Primary Target(s) TrkA, c-Met, Ron, Flt3 [1] [2] Selective TRK inhibitor [3] [4] TRK, ROS1, ALK [3] [4] Selective TRK (Second Generation) [3]
Development Status Preclinical Research [1] [2] FDA Approved (2018) [1] [4] FDA Approved (2019) [1] [4] FDA Approved (Repotrectinib, 2024) / In Clinical Trials [3] [4]
Key In-Vitro Finding IC₅₀ not specified in search results; Inhibited TrkA kinase activity [1]. GI₅₀ of 220 nM in KM12C colon cancer cells (TrkA fusion-positive) [1]. IC₅₀ = 5–11 nM for TRK enzymes [3] IC₅₀ = 1–5 nM for TRK enzymes [3] Designed to overcome resistance mutations (e.g., G595R) [3]
Key In-Vivo Finding Suppressed tumor growth in a KM12C xenograft model [1]. High efficacy in clinical trials; Median OS not reached in a 2024 analysis [5]. Effective in clinical trials; tissue-agnostic approval [1] [6]. Show efficacy in TRK inhibitor-resistant settings [3] [4].
Key Resistance Data Not investigated in the available studies [1]. Resistance can arise from on-target TRK mutations (e.g., G595R, F589L) [6] [3]. Similar resistance profile to larotrectinib [6] [3]. Developed specifically to overcome 1st-generation resistance [3] [4].

Experimental Protocols for this compound

The following key methodologies were used to generate the data on this compound [1]:

  • In-Vitro Kinase Assay: TrkA kinase activity was measured using a time-resolved fluorescence-based HTRF KinEASE-TK kit. The reaction included the TrkA kinase domain, TK-substrate biotin, and ATP. The TR-FRET signal was measured to calculate the half-maximal inhibitory concentration (IC₅₀).
  • Cell Viability Assay (Anti-proliferative Activity): The human colon cancer cell line KM12C, which harbors an NTRK1 gene fusion, was used. Cells were treated with this compound for 72 hours, and viability was assessed using a tetrazolium-based assay (EZ-Cytox). The 50% growth inhibition (GI₅₀) value was calculated.
  • In-Vivo Xenograft Model: KM12C cells were implanted into athymic BALB/c nu/nu mice to establish a xenograft model. This compound was administered, and its effect on tumor growth suppression was evaluated.

Mechanisms of Action and Resistance

The diagrams below illustrate the signaling pathways involved in TrkA fusion-driven cancers and the mechanisms of current TRK inhibitors.

architecture NGF NGF TrkA_Fusion TrkA Fusion Protein Dimerization Ligand-Independent Dimerization & Activation TrkA_Fusion->Dimerization Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK, PLCɣ) Dimerization->Downstream Survival Cell Proliferation, Survival & Cancer Growth Downstream->Survival

Diagram 1: TrkA Fusion Protein Oncogenic Signaling. Chromosomal rearrangements create constitutively active TrkA fusion proteins that dimerize without ligand binding, leading to sustained activation of pro-growth and survival pathways [1] [6].

architecture Inhibitor TRK Inhibitor (e.g., Larotrectinib, this compound) ATP ATP Binding Site Inhibitor->ATP Binds to Phosphorylation Blocked Autophosphorylation & Activation ATP->Phosphorylation Signal_Halt Suppressed Downstream Signaling & Tumor Regression Phosphorylation->Signal_Halt Resistance Resistance Mutations (Gatekeeper, Solvent-front, xDFG) Resistance->ATP Bypasses

Diagram 2: TRK Inhibitor Mechanism and Resistance. Type I TRK inhibitors compete with ATP, blocking signal transduction. Resistance often arises from mutations in the kinase domain that prevent drug binding [6] [3].

Summary for Research and Development

  • This compound's Profile: this compound is a multi-kinase inhibitor with compelling preclinical data, showing ability to inhibit TrkA signaling and tumor growth in TrkA fusion-positive models [1]. Its multi-target nature could be an advantage or a drawback, potentially leading to complex efficacy and toxicity profiles.
  • The Clinical TRK Inhibitor Landscape: Approved first-generation inhibitors (larotrectinib, entrectinib) show high response rates and are standard of care. Second-generation inhibitors (repotrectinib, selitrectinib) are now approved or in development to overcome acquired resistance mutations [5] [3] [4].
  • Key Differentiator: The primary distinction is that this compound remains a preclinical candidate, while the others are clinically validated therapeutics. A direct, quantitative comparison of their potency (IC₅₀) is not available in the provided search results.

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

360.16985928 g/mol

Monoisotopic Mass

360.16985928 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Han SY, Lee CO, Ahn SH, Lee MO, Kang SY, Cha HJ, Cho SY, Ha JD, Ryu JW, Jung H, Kim HR, Koh JS, Lee J. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. Invest New Drugs. 2012 Apr;30(2):518-23. doi: 10.1007/s10637-010-9584-2. Epub 2010 Nov 16. PubMed PMID: 21080208.

Explore Compound Types